Ibiglustat succinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1629063-80-4 |
|---|---|
Molecular Formula |
C24H30FN3O6S |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate;butanedioic acid |
InChI |
InChI=1S/C20H24FN3O2S.C4H6O4/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24;5-3(6)1-2-4(7)8/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25);1-2H2,(H,5,6)(H,7,8)/t16-;/m1./s1 |
InChI Key |
TWRYSLPYKQOKAO-PKLMIRHRSA-N |
Isomeric SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Ibiglustat Succinate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibiglustat succinate, also known as Venglustat or SAR402671, is an orally active, brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).[1][2][3] It is under investigation as a substrate reduction therapy (SRT) for several lysosomal storage disorders, including Gaucher disease, Fabry disease, and GM2 gangliosidosis.[1][2] The core of its therapeutic potential lies in its ability to decrease the production of glucosylceramide (GlcCer), a precursor for the accumulation of pathogenic glycosphingolipids that characterize these debilitating genetic diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Substrate Reduction Therapy
The primary mechanism of action of this compound is the inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. In lysosomal storage disorders such as Gaucher and Fabry disease, genetic mutations lead to a deficiency in the enzymes responsible for the breakdown of specific glycosphingolipids. This deficiency results in the pathological accumulation of these lipids within lysosomes, leading to cellular dysfunction and multi-organ damage.
This compound acts as a substrate reduction therapy by limiting the biosynthesis of the initial precursor, glucosylceramide. By reducing the amount of substrate available for downstream enzymatic reactions, Ibiglustat aims to decrease the overall burden of accumulating glycosphingolipids, thereby ameliorating the disease phenotype.
A key characteristic of Ibiglustat is its ability to penetrate the blood-brain barrier, making it a potential therapeutic option for lysosomal storage disorders with neurological manifestations.
Enzyme Kinetics and Inhibition Profile
Steady-state kinetic analysis has revealed that Ibiglustat (Venglustat) acts as an uncompetitive inhibitor of glucosylceramide synthase with respect to the substrate UDP-glucose, and a noncompetitive inhibitor with respect to the substrate ceramide. This indicates that Ibiglustat binds to the enzyme-UDP-glucose complex, and its binding to the enzyme is independent of ceramide concentration. This specific mode of inhibition suggests an allosteric mechanism, where Ibiglustat binds to a site on the enzyme distinct from the active sites for UDP-glucose and ceramide.
Signaling Pathway and Metabolic Impact
The inhibitory action of this compound on glucosylceramide synthase has a direct impact on the glycosphingolipid biosynthesis pathway. By blocking the initial step, it leads to a reduction in the downstream accumulation of various complex glycosphingolipids.
In the context of specific diseases:
-
Fabry Disease: Ibiglustat reduces the synthesis of globotriaosylceramide (Gb3), the primary accumulating lipid.
-
Gaucher Disease: It decreases the production of glucosylceramide itself, which is the main storage molecule.
-
GM2 Gangliosidosis (Tay-Sachs and Sandhoff diseases): It limits the formation of GM2 ganglioside.
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacokinetics and pharmacodynamics of this compound.
Table 1: Pharmacokinetics of Ibiglustat in Healthy Volunteers (Single Oral Dose)
| Parameter | Value |
| Median tmax (time to maximum concentration) | 3.00–5.50 hours |
| Mean CL/F (apparent total body clearance) | 5.18–6.43 L/h |
| Pooled geometric mean t1/2z (terminal half-life) | 28.9 hours |
Table 2: Pharmacokinetics of Ibiglustat in Healthy Volunteers (Repeated Once-Daily Oral Doses for 14 Days)
| Parameter | Value |
| Time to apparent steady state | Within 5 days |
| Pooled accumulation ratio for Cmax | 2.10 |
| Pooled accumulation ratio for AUC0–24 | 2.22 |
| Mean fraction of dose excreted unchanged in urine (fe0–24) | 26.3% to 33.1% |
Table 3: Pharmacodynamic Effects of Ibiglustat
| Parameter | Finding | Reference |
| In vitro GL-3 accumulation (Fabry disease cardiomyocytes) | 1 µM Ibiglustat for 15 days prevents additional GL-3 accumulation. | |
| Plasma and CSF Glucosylceramide (GL-1) reduction (Phase 2, GBA-PD) | ~75% decrease within two weeks of starting dosing. | |
| Emax for GL-1 reduction (Modeling from healthy volunteer data) | 80% |
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and replicating the findings related to Ibiglustat's mechanism of action. Below are representative protocols based on the available literature.
Protocol 1: Glucosylceramide Synthase (GCS) Inhibition Assay (Representative)
This protocol is a representative method for determining the inhibitory activity of a compound like Ibiglustat on GCS.
-
Enzyme Source: Microsomal fractions from cells overexpressing human GCS or purified recombinant human GCS.
-
Substrates:
-
Ceramide (e.g., NBD-C6-ceramide as a fluorescent analog).
-
UDP-glucose (radiolabeled, e.g., UDP-[14C]glucose, or unlabeled for MS-based detection).
-
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Buffer: A buffer solution maintaining optimal pH for enzyme activity (e.g., HEPES buffer, pH 7.4) containing necessary cofactors.
-
Reaction Mixture:
-
Prepare a reaction mixture containing the assay buffer, GCS enzyme, and the desired concentration of Ibiglustat or vehicle control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes at 37°C).
-
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrates (ceramide and UDP-glucose).
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., chloroform/methanol mixture).
-
Product Detection and Quantification:
-
Radiolabeled method: Separate the radiolabeled glucosylceramide product from the unreacted UDP-[14C]glucose using techniques like thin-layer chromatography (TLC) followed by autoradiography or liquid scintillation counting.
-
Fluorescent method: If using a fluorescent ceramide analog, separate the fluorescent glucosylceramide product by high-performance liquid chromatography (HPLC) and quantify using a fluorescence detector.
-
Mass Spectrometry (MS) method: Extract the lipids and quantify the formation of glucosylceramide using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Cell-Based Assay in a Human iPSC-Derived Cardiomyocyte Model of Fabry Disease (Representative)
This protocol outlines a general approach to assess the efficacy of Ibiglustat in a relevant cellular model of Fabry disease.
-
Cell Culture:
-
Culture human induced pluripotent stem cells (iPSCs) derived from a Fabry disease patient.
-
Differentiate the iPSCs into cardiomyocytes using established protocols (e.g., via embryoid body formation or monolayer-based differentiation with modulation of Wnt signaling).
-
-
Treatment:
-
Plate the differentiated cardiomyocytes.
-
Treat the cells with a specific concentration of this compound (e.g., 1 µM) or vehicle control in the culture medium.
-
Maintain the treatment for a specified duration (e.g., 15 days), with regular media changes containing fresh compound.
-
-
Assessment of Globotriaosylceramide (Gb3) Accumulation:
-
Immunocytochemistry:
-
Fix the cells and permeabilize them.
-
Incubate with a primary antibody specific for Gb3.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize and quantify the Gb3 staining using fluorescence microscopy.
-
-
Mass Spectrometry:
-
Lyse the cells and extract the lipids.
-
Quantify the levels of Gb3 and other relevant glycosphingolipids using liquid chromatography-mass spectrometry (LC-MS).
-
-
-
Data Analysis: Compare the levels of Gb3 in the Ibiglustat-treated cells to the vehicle-treated control cells to determine the extent of substrate reduction.
Conclusion
This compound represents a targeted therapeutic approach for a group of devastating lysosomal storage disorders. Its mechanism of action as an uncompetitive/noncompetitive inhibitor of glucosylceramide synthase effectively reduces the production of the initial substrate for pathogenic lipid accumulation. The ability of Ibiglustat to cross the blood-brain barrier further enhances its potential as a treatment for the neurological manifestations of these diseases. The quantitative data from pharmacokinetic and pharmacodynamic studies, along with the detailed experimental protocols, provide a solid foundation for its continued investigation and development. Further research will continue to elucidate the full therapeutic potential of this promising substrate reduction therapy.
References
An In-depth Technical Guide to Ibiglustat Succinate for Gaucher Disease Research
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of Ibiglustat succinate (Venglustat), a brain-penetrant inhibitor of glucosylceramide synthase, for research in Gaucher disease. It details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visualizations of the core signaling pathway and experimental workflows.
Introduction to Gaucher Disease and Substrate Reduction Therapy
Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β-glucosidase (GCase).[1][2] This enzymatic defect results in the accumulation of its primary substrates, glucosylceramide (GlcCer) and its deacylated form, glucosylsphingosine (GlcSph), within the lysosomes of macrophages.[1][3] These lipid-laden cells, known as Gaucher cells, infiltrate various organs, including the spleen, liver, bone marrow, and in some forms of the disease, the central nervous system (CNS), leading to a wide range of clinical manifestations.[4]
Gaucher disease is broadly classified into three types:
-
Type 1: The most common form, characterized by visceral and skeletal manifestations without primary CNS involvement.
-
Type 2: A severe, acute neuronopathic form with early onset and rapid neurological decline.
-
Type 3: A subacute neuronopathic form with a later onset and more variable progression of neurological symptoms.
Substrate reduction therapy (SRT) is a therapeutic strategy that aims to decrease the rate of synthesis of the accumulating substrate, thereby restoring the metabolic balance in the presence of deficient enzymatic activity. For Gaucher disease, SRT involves the inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids, including GlcCer.
This compound (Venglustat): A Brain-Penetrant GCS Inhibitor
This compound, also known as Venglustat (formerly GZ/SAR402671), is an orally active, brain-penetrant small molecule inhibitor of glucosylceramide synthase. Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for the neuronopathic forms of Gaucher disease (types 2 and 3), for which current treatments like enzyme replacement therapy (ERT) are ineffective due to their inability to reach the CNS.
Mechanism of Action
Ibiglustat acts by competitively inhibiting glucosylceramide synthase, the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide. By blocking this initial step in the biosynthesis of glucosylceramide-based glycosphingolipids, Ibiglustat reduces the influx of GlcCer into the lysosomes. This reduction in substrate load helps to alleviate the lysosomal storage burden, thereby mitigating the downstream pathophysiology of Gaucher disease.
Signaling Pathway
The core mechanism of Ibiglustat's action is the direct inhibition of the glycosphingolipid synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel compounds that reverse the disease phenotype in Type 2 Gaucher disease patient-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Clinical Efficacy of Imiglucerase versus Eliglustat in Patients with Gaucher's Disease Type 1: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Ibiglustat Succinate in Fabry Disease Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fabry disease, an X-linked lysosomal storage disorder, arises from deficient activity of the enzyme α-galactosidase A (α-Gal A), leading to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues. This accumulation drives the pathophysiology of the disease, resulting in severe renal, cardiac, and cerebrovascular complications. Ibiglustat succinate (also known as venglustat or GZ/SAR402671) is an orally administered inhibitor of glucosylceramide synthase, a key enzyme in the biosynthesis of most glycosphingolipids, including Gb3.[1][2] This substrate reduction therapy (SRT) offers a promising therapeutic strategy by aiming to decrease the rate of Gb3 synthesis, thereby reducing its accumulation and mitigating downstream pathology. This document provides a comprehensive technical overview of the preclinical and clinical evidence for this compound in Fabry disease models, focusing on its mechanism of action, efficacy data, and the experimental methodologies employed in its evaluation.
Mechanism of Action: Substrate Reduction Therapy
This compound acts as a potent and specific inhibitor of glucosylceramide synthase (GCS).[1][2] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). GlcCer is the precursor for the synthesis of a large number of glycosphingolipids, including Gb3. By inhibiting GCS, this compound effectively reduces the available pool of GlcCer, thereby limiting the downstream synthesis of Gb3.[1] This mechanism is independent of the underlying GLA gene mutation, making it a potentially viable therapeutic option for a broad range of Fabry disease patients.
Signaling Pathway: Glycosphingolipid Biosynthesis and Inhibition by Ibiglustat
References
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the GBA gene, encoding the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for synucleinopathies, most notably Parkinson's disease (PD). The resultant GCase deficiency leads to the accumulation of its substrate, glucosylceramide (GlcCer), and is intricately linked to the aggregation of alpha-synuclein, a pathological hallmark of these neurodegenerative disorders. Ibiglustat succinate (Venglustat), a brain-penetrant inhibitor of glucosylceramide synthase (GCS), represents a therapeutic strategy aimed at substrate reduction to mitigate the downstream pathological cascade. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the core biological pathways and experimental workflows.
The GBA-Synucleinopathy Axis: A Vicious Cycle
Mutations in the GBA gene disrupt the normal function of GCase, a critical enzyme in the lysosomal degradation pathway. This disruption initiates a cascade of events that contribute to the pathogenesis of synucleinopathies.
Lysosomal Dysfunction and Alpha-Synuclein Accumulation
Reduced GCase activity leads to the accumulation of its primary substrate, glucosylceramide, within the lysosome. This accumulation is hypothesized to disrupt lysosomal function, impairing the clearance of other substrates, including alpha-synuclein. The compromised lysosomal-autophagy pathway is a key contributor to the accumulation and subsequent aggregation of alpha-synuclein into toxic oligomers and fibrils, which form the characteristic Lewy bodies seen in Parkinson's disease.
A Bidirectional Pathogenic Loop
Emerging evidence suggests a bidirectional, pathogenic relationship between GCase deficiency and alpha-synuclein aggregation. Not only does deficient GCase activity promote alpha-synuclein accumulation, but aggregated alpha-synuclein can also further inhibit GCase function, creating a vicious cycle that exacerbates neurodegeneration.
This compound: Mechanism of Action
This compound is a small molecule inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids, including glucosylceramide. By inhibiting GCS, this compound reduces the production of glucosylceramide, thereby decreasing the substrate burden on the deficient GCase enzyme. This substrate reduction strategy aims to restore lysosomal homeostasis and interrupt the pathogenic cascade leading to alpha-synuclein aggregation and neurodegeneration.
Preclinical Evidence
The therapeutic potential of GCS inhibition has been evaluated in various preclinical models of GBA-related synucleinopathy.
Quantitative Data from Preclinical Studies
Studies utilizing the GCS inhibitor GZ667161, a compound structurally related to Ibiglustat, in a GbaD409V/D409V mouse model of Gaucher-related synucleinopathy demonstrated significant reductions in key pathological markers.[1][2] Another study with a novel GCS inhibitor, BZ1, in a preformed fibril (PFF) rodent primary neuron model also showed promising results.[3]
| Study Compound | Model | Treatment Duration | Key Biomarker | % Reduction vs. Control | Reference |
| GZ667161 | GbaD409V/D409V mice | 9 months | Brain Glucosylceramide | ~50% | [1] |
| GZ667161 | GbaD409V/D409V mice | 9 months | Brain Glucosylsphingosine | ~75% | [1] |
| GZ667161 | GbaD409V/D409V mice | 9 months | Hippocampal α-synuclein aggregates | Significant reduction | |
| BZ1 | PFF rodent primary neurons | In vitro | Insoluble phosphorylated α-synuclein | Significant reduction |
Experimental Protocols
-
Animal Models: GbaD409V/WT or GbaD409V/D409V knock-in mice are commonly used to model GBA-related synucleinopathy.
-
Drug Administration: this compound (Venglustat) or related GCS inhibitors are typically administered orally, mixed in the rodent chow (e.g., 0.03% w/w). Treatment duration can range from several weeks to months to assess long-term effects.
-
Behavioral Phenotyping: A battery of behavioral tests is employed to assess motor and cognitive functions.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
-
Novel Object Recognition Test: To assess learning and memory.
-
Beam Walk Test: To measure motor coordination and balance.
-
Buried Pellet Test: To evaluate olfactory function.
-
-
Method: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying glycosphingolipids in biological samples.
-
Sample Preparation: Brain tissue is homogenized, and lipids are extracted using a modified Bligh and Dyer method. Internal standards are added for accurate quantification.
-
Analysis: The extracted lipids are separated by liquid chromatography and detected by a mass spectrometer, allowing for the precise measurement of different glucosylceramide species.
-
Thioflavin T (ThT) Assay: This is a widely used in vitro assay to monitor the kinetics of alpha-synuclein aggregation.
-
Recombinant alpha-synuclein monomer is incubated under conditions that promote fibrillization (e.g., 37°C with agitation).
-
Thioflavin T, a fluorescent dye that binds to beta-sheet-rich structures like amyloid fibrils, is added to the reaction.
-
The increase in fluorescence intensity over time is measured using a plate reader, reflecting the extent of fibril formation.
-
-
Immunohistochemistry (IHC): To visualize and quantify alpha-synuclein aggregates in brain tissue.
-
Paraffin-embedded brain sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to expose the epitopes.
-
Sections are incubated with a primary antibody specific for total or phosphorylated alpha-synuclein (a marker for pathological aggregates).
-
A labeled secondary antibody is used for detection, followed by visualization with a chromogenic or fluorescent substrate.
-
Clinical Development of this compound (Venglustat)
This compound has been evaluated in clinical trials for GBA-associated Parkinson's disease.
MOVES-PD Phase 2 Trial
The MOVES-PD study was a Phase 2 clinical trial designed to assess the safety and efficacy of Venglustat in individuals with GBA-associated Parkinson's disease.
Part 1 of the trial demonstrated successful target engagement, with a dose-dependent reduction in glucosylceramide (GL-1) levels in both plasma and cerebrospinal fluid (CSF). However, Part 2 of the study did not meet its primary endpoint of showing a significant improvement in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score compared to placebo after one year of treatment.
| Parameter | Venglustat Group | Placebo Group | Outcome | Reference |
| CSF GL-1 Reduction (highest dose) | 72.0% - 74.3% | N/A | Target engagement confirmed | |
| Plasma GL-1 Reduction | ~75% | N/A | Target engagement confirmed | |
| Change in MDS-UPDRS Parts II & III | 7.29 (SE 1.36) | 4.71 (SE 1.27) | No significant difference (p=0.17) |
Experimental Protocol of the MOVES-PD Trial
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2 trial.
-
Participants: Individuals with a diagnosis of Parkinson's disease and a heterozygous GBA mutation.
-
Intervention: Once-daily oral administration of Venglustat or placebo.
-
Primary Outcome: Change from baseline in the MDS-UPDRS Parts II and III combined score at 52 weeks.
-
Secondary and Exploratory Outcomes: Pharmacokinetics and pharmacodynamics of Venglustat, including measurement of GL-1 levels in plasma and CSF.
Conclusion and Future Directions
This compound effectively reduces its target, glucosylceramide, in both preclinical models and in patients with GBA-associated Parkinson's disease. While preclinical studies demonstrated a reduction in alpha-synuclein pathology and improvement in some behavioral deficits, the MOVES-PD clinical trial did not show a significant clinical benefit in terms of motor and non-motor symptoms of Parkinson's disease.
The discrepancy between the promising preclinical data and the clinical trial results highlights the complexities of translating findings from animal models to human disease. Several factors could contribute to this, including the specific GBA mutations in the patient population, the stage of the disease at which the intervention was initiated, and the potential for off-target effects.
Despite the outcome of the MOVES-PD trial, the rationale for targeting the GBA-synuclein pathway remains strong. Future research in this area may focus on:
-
Developing more refined substrate reduction therapies with improved efficacy and safety profiles.
-
Exploring combination therapies that target multiple aspects of the pathogenic cascade, such as GCase enhancement and anti-alpha-synuclein aggregation strategies.
-
Identifying biomarkers to better stratify patients and monitor treatment response in clinical trials.
The investigation into this compound has provided valuable insights into the role of glucosylceramide metabolism in GBA-related synucleinopathy and will undoubtedly inform the development of future therapeutic strategies for this devastating neurodegenerative disease.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Behaviorally Phenotyping the Transgenic Mouse | Springer Nature Experiments [experiments.springernature.com]
Ibiglustat Succinate: A Substrate Reduction Therapy for Lysosomal Storage Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction and multi-systemic pathology. A promising therapeutic strategy for a subset of these disorders, the glycosphingolipidoses, is substrate reduction therapy (SRT). This approach aims to decrease the synthesis of the accumulating substrate to a level that the residual lysosomal enzyme activity can manage. Ibiglustat succinate (also known as venglustat or GZ/SAR402671), an orally available, brain-penetrant inhibitor of glucosylceramide synthase (GCS), is a next-generation SRT agent currently under investigation for several LSDs, including Gaucher disease, Fabry disease, and GM2 gangliosidosis (Tay-Sachs and Sandhoff diseases). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing exemplary experimental protocols relevant to its study.
Introduction to Lysosomal Storage Disorders and Substrate Reduction Therapy
Lysosomal storage disorders are caused by genetic defects in lysosomal function, most commonly the deficiency of a specific lysosomal enzyme. This deficiency leads to the progressive accumulation of the enzyme's substrate within the lysosome, resulting in a cascade of pathological events, including cellular and tissue damage.
Substrate reduction therapy (SRT) offers a therapeutic alternative to enzyme replacement therapy (ERT), particularly for LSDs with central nervous system (CNS) involvement, as small molecule inhibitors can often cross the blood-brain barrier. SRT aims to inhibit a key enzyme in the biosynthetic pathway of the accumulating substrate, thereby reducing its rate of synthesis and mitigating its accumulation.[1]
This compound: A Potent Glucosylceramide Synthase Inhibitor
This compound is a potent and selective inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids. By inhibiting GCS, ibiglustat reduces the production of glucosylceramide (GlcCer), the precursor for a variety of complex glycosphingolipids that accumulate in several LSDs. A key feature of ibiglustat is its ability to penetrate the CNS, making it a promising candidate for neuronopathic LSDs.[2]
Mechanism of Action
Ibiglustat acts as a competitive inhibitor of GCS, blocking the transfer of glucose from UDP-glucose to ceramide. This leads to a reduction in the cellular levels of GlcCer and, consequently, a decrease in the synthesis of downstream glycosphingolipids such as globotriaosylceramide (Gb3) in Fabry disease and GM2 ganglioside in Tay-Sachs and Sandhoff diseases.
Preclinical and Clinical Efficacy of this compound
Preclinical Studies
Ibiglustat has demonstrated efficacy in various animal models of LSDs.
-
Gaucher Disease: In mouse models of Gaucher disease, ibiglustat treatment led to a reduction in the accumulation of glucosylceramide and glucosylsphingosine in the brain and visceral organs, accompanied by an improvement in neurological and motor deficits.
-
Fabry Disease: In a mouse model of Fabry disease (Gla-/-), dietary administration of ibiglustat reduced the accumulation of globotriaosylceramide (Gb3) and lyso-Gb3 in the kidney, heart, and brain.[3] Combination therapy with ERT and SRT showed the most complete clearance of Gb3 from all tissues.[4]
-
Tay-Sachs Disease: In a mouse model of Tay-Sachs disease, ibiglustat treatment delayed disease onset, improved motor function, and prolonged survival.
Clinical Trials
Ibiglustat (venglustat) has been evaluated in several clinical trials for various LSDs.
The Phase 2 LEAP trial (NCT02843035) evaluated the safety and efficacy of venglustat in combination with imiglucerase (ERT) in adult patients with Gaucher disease type 3.[5]
Table 1: Key Efficacy Results from the LEAP Trial in Gaucher Disease Type 3
| Parameter | Baseline (Mean ± SD or Median [IQR]) | Week 52 (Mean ± SD or Median [IQR]) | Change from Baseline (Mean or Median) |
| Glucosylceramide in CSF | --- | --- | ↓ 81% |
| Glucosylsphingosine in CSF | --- | --- | ↓ 70% |
| Glucosylceramide in Plasma | --- | --- | ↓ 78% |
| Glucosylsphingosine in Plasma | --- | --- | ↓ 56% |
| Modified SARA Score | 2.68 ± 1.54 | 1.55 ± 1.88 | -1.14 |
CSF: Cerebrospinal Fluid; SARA: Scale for the Assessment and Rating of Ataxia; IQR: Interquartile Range.
A Phase 2a open-label study (NCT02228460) and its extension study (NCT02489344) assessed venglustat in treatment-naïve adult male patients with classic Fabry disease.
Table 2: Key Efficacy Results from the Phase 2a Trial in Fabry Disease
| Parameter | Baseline | Week 26 | Week 156 (Extension) |
| GL-3 Inclusions in SSCE (Fraction of Volume, Mean ± SD) | --- | -0.06 ± 0.03 (p=0.0010) | -0.12 ± 0.04 (p=0.0008) |
| Plasma GL-3 | --- | Significant Reduction | Progressive Reduction |
| Plasma lyso-GL-3 | --- | Significant Reduction | Progressive Reduction |
GL-3: Globotriaosylceramide; SSCE: Superficial Skin Capillary Endothelium.
The Phase 3 AMETHIST trial evaluated the efficacy and safety of venglustat in adults with late-onset GM2 gangliosidoses. While the trial was discontinued due to a lack of clinical improvement in the assessed endpoints, it did demonstrate target engagement.
Table 3: Key Results from the AMETHIST Trial in GM2 Gangliosidosis
| Parameter | Venglustat Group | Placebo Group | Difference (90% CI) | p-value |
| Change in CSF GM2 from Baseline | ↓ 47.6% | ↓ 11.3% | -36.2% (-44.8, -27.7) | <0.0001 |
| Annual % Change in 9-Hole Peg Test | 2.49% | 0.95% | 1.54% (-2.33, 5.39) | 0.74 |
CSF: Cerebrospinal Fluid; GM2: GM2 ganglioside.
Pharmacokinetics and Safety Profile
Pharmacokinetics
Phase 1 studies in healthy volunteers (NCT01674036 and NCT01710826) have characterized the pharmacokinetic profile of venglustat.
Table 4: Pharmacokinetic Parameters of Venglustat in Healthy Volunteers (Single Ascending Dose)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng.h/mL) | t1/2 (hr) |
| 2 mg | 4.8 ± 1.2 | 4.0 (2.0-6.0) | 163 ± 40 | 28.9 (pooled) |
| 5 mg | 12.1 ± 3.4 | 4.0 (2.0-6.0) | 425 ± 113 | 28.9 (pooled) |
| 15 mg | 42.1 ± 10.5 | 3.0 (2.0-6.0) | 1450 ± 360 | 28.9 (pooled) |
| 25 mg | 68.9 ± 18.2 | 3.5 (2.0-6.0) | 2390 ± 630 | 28.9 (pooled) |
| 50 mg | 125 ± 33 | 4.0 (3.0-6.0) | 4520 ± 1190 | 28.9 (pooled) |
| 100 mg | 253 ± 67 | 4.0 (3.0-6.0) | 9130 ± 2410 | 28.9 (pooled) |
| 150 mg | 376 ± 99 | 4.0 (3.0-6.0) | 13500 ± 3560 | 28.9 (pooled) |
Data are presented as mean ± SD for Cmax and AUC, and median (range) for Tmax. t1/2 is the pooled geometric mean.
Safety and Tolerability
Across clinical trials, venglustat has been generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) reported were generally mild to moderate in severity.
Table 5: Common Treatment-Emergent Adverse Events (TEAEs) Reported in Venglustat Clinical Trials
| Adverse Event | Frequency |
| Diarrhea | Common |
| Nausea | Common |
| Headache | Common |
| Constipation | Common |
| Fall | Common |
| Abdominal Pain | Reported |
| Fatigue | Reported |
Experimental Protocols
This section provides representative protocols for key experiments used in the study of ibiglustat and other GCS inhibitors. These are intended as a guide and may require optimization for specific experimental conditions.
Glucosylceramide Synthase (GCS) Activity Assay
This protocol describes a cell-based assay to measure GCS activity.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Lysis buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Bovine serum albumin (BSA)
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Fluorescence imager
Procedure:
-
Culture cells of interest (e.g., SH-SY5Y neuroblastoma cells) to 80-90% confluency.
-
Harvest cells and prepare whole-cell lysates by sonication or Dounce homogenization in lysis buffer on ice.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Set up the enzyme reaction mixture containing cell lysate (e.g., 50-100 µg protein), NBD-C6-ceramide (e.g., 10 µM), and UDP-glucose (e.g., 1 mM) in a final volume of 100 µL. Include a no-enzyme control.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a chloroform:methanol mixture (2:1, v/v).
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the fluorescent spots of NBD-C6-ceramide and the product, NBD-C6-glucosylceramide, using a fluorescence imager.
-
Quantify the fluorescence intensity of the spots to determine GCS activity.
Quantification of Glycosphingolipids by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of glycosphingolipids from tissues or cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Homogenization buffer (e.g., PBS)
-
Chloroform
-
Methanol
-
Internal standards (e.g., isotopically labeled glycosphingolipids)
-
LC-MS/MS system with a suitable column (e.g., C18 or HILIC)
Procedure:
-
Homogenize tissue samples or cell pellets in homogenization buffer.
-
Perform a lipid extraction using a modified Folch method with chloroform and methanol. Add internal standards at the beginning of the extraction.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the different glycosphingolipid species using an appropriate chromatographic gradient.
-
Detect and quantify the glycosphingolipids using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Calculate the concentration of each glycosphingolipid species relative to its corresponding internal standard.
Immunohistochemistry for α-Synuclein in Mouse Brain
This protocol describes the immunohistochemical staining of α-synuclein in paraffin-embedded mouse brain sections.
Materials:
-
Paraffin-embedded mouse brain sections
-
Xylene
-
Ethanol (graded series)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against α-synuclein (e.g., rabbit anti-α-synuclein)
-
Biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize the brain sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the sections in antigen retrieval solution.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with the blocking solution.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the peroxidase reaction with the DAB substrate, resulting in a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Coverslip the sections with mounting medium.
-
Examine the sections under a microscope to assess the distribution and intensity of α-synuclein staining.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Workflow for a cell-based GCS activity assay.
Logical Relationship Diagram
Caption: Logical flow of SRT for lysosomal storage disorders.
Conclusion
This compound represents a significant advancement in the field of substrate reduction therapy for lysosomal storage disorders. Its ability to penetrate the central nervous system holds particular promise for the treatment of neuronopathic forms of these devastating diseases. The preclinical and clinical data gathered to date demonstrate its potential to reduce substrate accumulation and, in some cases, stabilize or improve clinical outcomes. Further research and ongoing clinical trials will continue to delineate the full therapeutic potential and long-term safety of ibiglustat in a range of lysosomal storage disorders. This technical guide provides a foundational resource for researchers and drug development professionals working to advance therapies for these rare diseases.
References
- 1. fabrydiseasenews.com [fabrydiseasenews.com]
- 2. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substrate Reduction Augments the Efficacy of Enzyme Therapy in a Mouse Model of Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Ibiglustat Succinate (CAS No. 1629063-78-0): A Technical Guide for Researchers
An In-depth Review of the Glucosylceramide Synthase Inhibitor for Lysosomal Storage Disorders and Neurodegenerative Diseases
Abstract
Ibiglustat succinate, also known as Venglustat, is a potent, orally active, and brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).[1][2] Identified by the CAS number 1629063-78-0, this compound is under investigation for the treatment of several lysosomal storage disorders, including Gaucher disease type 3, Fabry disease, and GM2 gangliosidosis, as well as neurodegenerative conditions like Parkinson's disease associated with GBA mutations.[1][] By blocking the synthesis of glucosylceramide (GlcCer), the primary substrate for a range of downstream glycosphingolipids, this compound offers a therapeutic strategy known as substrate reduction therapy. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, key experimental data, and detailed protocols to support further research and development.
Physicochemical Properties
This compound is a white to off-white solid powder.[4] The succinate salt form enhances the compound's stability and handling characteristics for pharmaceutical formulation.
| Property | Value | Reference |
| CAS Number | 1629063-78-0 | |
| Synonyms | Venglustat succinate, SAR402671 succinate, GZ402671 succinate | |
| Molecular Formula | C₂₀H₂₄FN₃O₂S·C₄H₆O₅ | |
| Molecular Weight | 523.58 g/mol | |
| Solubility (25°C) | DMSO: 100 mg/mL (190.99 mM)Water: 100 mg/mL (190.99 mM)Ethanol: 100 mg/mL (190.99 mM) | |
| Storage and Stability | Powder: 3 years at -20°C; 2 years at 4°CSolution: 1 year at -80°C in solvent; 1 month at -20°C in solvent |
Mechanism of Action
This compound functions as a competitive inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). GlcCer is the precursor for the synthesis of complex glycosphingolipids, including globotriaosylceramide (Gb3 or GL-3) and gangliosides.
In several lysosomal storage disorders, genetic defects in specific hydrolase enzymes lead to the accumulation of their glycosphingolipid substrates within lysosomes, causing cellular dysfunction and pathology. For instance, Gaucher disease results from a deficiency of glucocerebrosidase, leading to GlcCer accumulation. Fabry disease is caused by a deficiency of alpha-galactosidase A, resulting in the accumulation of Gb3.
By inhibiting GCS, this compound reduces the production of GlcCer, thereby limiting the synthesis and subsequent accumulation of downstream pathological glycosphingolipids. This substrate reduction approach is independent of the underlying enzyme deficiency.
Mechanism of action of this compound.
Preclinical and Clinical Data
In Vitro Studies
-
Fabry Disease Model: In a study using cardiomyocytes derived from induced pluripotent stem cells (iPSCs) from patients with Fabry disease, treatment with 1 µM this compound for 15 days prevented the accumulation of globotriaosylceramide (GL-3). This suggests its potential to ameliorate the sphingolipid buildup characteristic of Fabry disease.
In Vivo Studies
-
Gaucher Disease Model: In a mouse model of Gaucher disease, oral administration of Venglustat (Ibiglustat) led to a significant reduction in the accumulation of glycosphingolipids.
-
Synucleinopathy Model: In a GBA-related synucleinopathy mouse model, Venglustat administration significantly reduced the accumulation of pathological α-synuclein aggregates in the central nervous system and improved associated memory deficits.
Pharmacokinetics in Healthy Volunteers
Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of Ibiglustat.
| Parameter | Single Dose (2-150 mg) | Repeated Dose (5-20 mg/day for 14 days) | Reference |
| Tmax (median) | 3.00–5.50 hours | Not specified | |
| t1/2z (geometric mean) | 28.9 hours | Not specified | |
| Apparent Total Body Clearance (CL/F, mean) | 5.18–6.43 L/h | 5.18–6.43 L/h | |
| Accumulation Ratio (Cmax) | - | 2.10 | |
| Accumulation Ratio (AUC0–24) | - | 2.22 | |
| Food Effect | Systemic exposure unaffected by food | Not applicable |
A study in healthy Chinese volunteers receiving a single 15 mg oral dose showed a median Tmax of 2.50 hours and a mean terminal half-life of 30.6 hours, demonstrating a favorable pharmacokinetic profile consistent with data from non-Chinese volunteers.
Experimental Protocols
In Vitro GL-3 Clearance in Fabry Disease Cardiomyocytes
This protocol is based on the methodology described for treating embryoid bodies (EBs) derived from Fabry disease patient iPSCs.
Objective: To assess the efficacy of this compound in preventing the accumulation of GL-3 in a cellular model of Fabry disease.
Materials:
-
This compound (CAS 1629063-78-0)
-
Fabry disease patient-derived iPSCs
-
Cardiomyocyte differentiation medium
-
Culture plates
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Fixatives for immunocytochemistry (e.g., 4% paraformaldehyde)
-
Primary antibody against GL-3
-
Fluorescently labeled secondary antibody
-
Reagents for electron microscopy and mass spectrometry
Procedure:
-
Cell Culture and Differentiation: Differentiate Fabry disease iPSCs into cardiomyocytes to form embryoid bodies (EBs). Culture the EBs until a plateau of GL-3 accumulation is reached (e.g., 28 days post-differentiation).
-
Ibiglustat Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the beating EBs with 1 µM this compound in the culture medium.
-
Culture the EBs for 15 days, replacing the medium with fresh this compound-containing medium every 2 days.
-
-
Analysis of GL-3 Accumulation:
-
Immunocytochemistry (ICC):
-
Fix the treated and untreated control EBs.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody specific for GL-3.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Visualize and quantify GL-3 levels using fluorescence microscopy.
-
-
Electron Microscopy (EM):
-
Fix, embed, and section the EBs according to standard EM protocols.
-
Examine the ultrastructure of lysosomes for characteristic lamellar inclusions of stored lipids.
-
-
Mass Spectrometry (MS):
-
Perform lipid extraction from the EBs.
-
Analyze the lipid extracts by mass spectrometry to quantify the levels of GL-3 and other glycosphingolipids.
-
-
Workflow for in vitro testing of this compound.
In Vivo Efficacy in a Gaucher Disease Mouse Model
This protocol outlines a general procedure based on preclinical studies of GCS inhibitors.
Objective: To evaluate the effect of this compound on glycosphingolipid accumulation in a mouse model of Gaucher disease.
Materials:
-
Gaucher disease model mice (e.g., C57Bl/6 with relevant genetic modification)
-
This compound
-
Vehicle for oral administration (e.g., CMC-Na suspension)
-
Gavage needles
-
Equipment for tissue collection and homogenization
-
Reagents for lipid extraction and analysis (e.g., mass spectrometry)
Procedure:
-
Animal Dosing:
-
Acclimate Gaucher disease model mice to the housing conditions.
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.03% in feed or by oral gavage).
-
Administer this compound or vehicle (control group) to the mice daily for a predetermined period.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect relevant tissues, such as the brain, liver, and spleen, where glycosphingolipid accumulation is prominent in Gaucher disease.
-
-
Biochemical Analysis:
-
Homogenize the collected tissues.
-
Perform lipid extraction from the tissue homogenates.
-
Quantify the levels of glucosylceramide, glucosylsphingosine, and other relevant glycosphingolipids using a validated method like liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Compare the glycosphingolipid levels in the tissues of Ibiglustat-treated mice to those of the vehicle-treated control group.
-
Perform statistical analysis to determine the significance of any observed reductions.
-
Summary and Future Directions
This compound is a promising GCS inhibitor with a strong rationale for its use in substrate reduction therapy for multiple lysosomal storage disorders and GBA-related neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for disorders with neurological manifestations. The preclinical and early clinical data demonstrate its potential to reduce the accumulation of pathological glycosphingolipids and show a favorable pharmacokinetic and safety profile.
Future research should continue to explore the long-term efficacy and safety of this compound in various disease models and patient populations. Further elucidation of its effects on downstream cellular pathways beyond simple substrate reduction will provide deeper insights into its therapeutic mechanisms. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance this and similar therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Ibiglustat Succinate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibiglustat, also known as Venglustat or GZ402671, is a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2] GCS, formally known as UDP-glucose:ceramide glucosyltransferase (UGCG), is the pivotal enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide. By inhibiting GCS, Ibiglustat effectively reduces the production of glucosylceramide (GlcCer), the precursor for a vast array of downstream GSLs. This mechanism of action, termed substrate reduction therapy (SRT), holds significant therapeutic promise for a variety of lysosomal storage disorders characterized by the accumulation of GSLs, including Gaucher disease, Fabry disease, and GM2 gangliosidosis.[1][3] Its potential is also being explored in other conditions such as Parkinson's disease associated with GBA mutations and autosomal dominant polycystic kidney disease.[1]
These application notes provide detailed protocols for key in vitro assays to characterize the activity and cellular effects of Ibiglustat succinate.
Mechanism of Action: Inhibition of Glycosphingolipid Synthesis
Ibiglustat functions as a competitive and reversible inhibitor of glucosylceramide synthase. This inhibition leads to a decrease in the synthesis of GlcCer and consequently, a reduction in the cellular levels of various complex glycosphingolipids that are built upon a GlcCer core. This substrate reduction approach aims to alleviate the pathological accumulation of these lipids in lysosomal storage disorders.
Caption: this compound inhibits GCS, blocking glucosylceramide synthesis.
Data Presentation
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GCS Inhibition) | 24 nM | Not Specified | |
| Effective Concentration | 1 µM | Fabry disease cardiomyocytes |
Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay (Cell-Free)
This assay directly measures the inhibitory effect of this compound on GCS enzyme activity in a cell-free system using isolated microsomes as the enzyme source.
Materials:
-
Microsomal fractions from a suitable cell line (e.g., MDCK cells)
-
Fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
UDP-glucose
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl2)
-
Stop Solution (e.g., Chloroform:Methanol, 2:1 v/v)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Protocol:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the Reaction Buffer to achieve a range of final concentrations for IC50 determination.
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal fraction (enzyme source), fluorescently-labeled ceramide substrate, and the this compound dilution (or vehicle control).
-
Initiate Reaction: Add UDP-glucose to initiate the enzymatic reaction. The final reaction volume should be kept consistent across all samples.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding the Stop Solution.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.
-
Analysis: Analyze the extracted lipids by HPLC with fluorescence detection to separate and quantify the fluorescently-labeled glucosylceramide product.
-
Data Analysis: Calculate the percentage of GCS inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the cell-free GCS inhibition assay.
Cellular GCS Activity Assay (Whole-Cell)
This assay measures the ability of this compound to inhibit GCS activity within intact cells, providing a more physiologically relevant assessment.
Materials:
-
Adherent cell line (e.g., HEK293, fibroblasts)
-
Cell culture medium and supplements
-
This compound
-
Metabolic labeling reagent (e.g., a fluorescently-labeled or stable isotope-labeled ceramide precursor)
-
Lysis buffer
-
Solvents for lipid extraction (e.g., Chloroform, Methanol, Water)
-
Mass spectrometer coupled with liquid chromatography (LC-MS)
Protocol:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24-72 hours).
-
Metabolic Labeling: Add the metabolic labeling reagent to the cell culture medium and incubate for a period to allow for its incorporation into newly synthesized glycosphingolipids.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS, then lyse them. Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.
-
Sample Preparation for MS: Dry the extracted lipid samples and reconstitute them in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples by LC-MS to separate and quantify the labeled glucosylceramide.
-
Data Analysis: Determine the reduction in labeled glucosylceramide levels in Ibiglustat-treated cells compared to the vehicle control.
Caption: Workflow for the whole-cell GCS activity assay.
Cell Viability Assay
This protocol determines the cytotoxic effects of this compound on cultured cells using a resazurin-based assay.
Materials:
-
Adherent or suspension cell line
-
Cell culture medium and supplements
-
This compound
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density.
-
Compound Addition: After allowing the cells to adhere (for adherent cells), add serial dilutions of this compound to the wells. Include wells with vehicle control and wells with medium only for background measurement.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours. During this time, viable cells will reduce resazurin to the highly fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Disclaimer
These protocols are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemical reagents. It is recommended to optimize the protocols for specific cell lines and experimental conditions.
References
Application Notes and Protocols for Ibiglustat Succinate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ibiglustat succinate (also known as venglustat or Genz-682452) in preclinical mouse models of lysosomal storage disorders. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this glucosylceramide synthase (GCS) inhibitor.
Mechanism of Action
This compound is a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids by converting ceramide to glucosylceramide (GlcCer).[3][4][5] In several lysosomal storage disorders, such as Gaucher disease and Fabry disease, genetic defects in specific lysosomal enzymes lead to the accumulation of GlcCer and its downstream metabolites. By inhibiting GCS, ibiglustat reduces the synthesis of these accumulating substrates, a therapeutic strategy known as substrate reduction therapy (SRT).
Signaling Pathway of Glucosylceramide Synthesis and Inhibition
Caption: Inhibition of Glucosylceramide Synthase by this compound.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the dosages and administration routes of this compound used in various mouse models of lysosomal storage disorders.
| Mouse Model | Strain | Compound | Dosage | Administration Route | Duration | Reference |
| Chemically Induced Gaucher Disease | C57Bl/6 | Genz-682452 | 0.03% w/w in diet (~60 mg/kg/day) | Oral (in diet) | 7 weeks | |
| Genetic Gaucher Disease (4L;C* mouse) | - | Genz-682452 | 12.5 mg/kg/day | Intraperitoneal (IP) | Days 5-20 of age | |
| Genetic Gaucher Disease (4L;C* mouse) | - | Genz-682452 | 0.03% w/w in diet | Oral (in diet) | After day 20 | |
| CBE Mouse Model of Gaucher Disease Type 3 | - | Venglustat (Genz-682452) | 10 mg/kg/day | Intraperitoneal (IP) | 14 days | |
| GBA-related synucleinopathy | GbaD409V/WT | GZ667161 (analog) | 0.033% w/w in diet | Oral (in diet) | 9 months | |
| Gaucher-related synucleinopathy | GbaD409V/D409V | Venglustat | 0.03% w/w in diet | Oral (in diet) | 8 months |
Experimental Protocols
Protocol 1: Administration of this compound via Medicated Diet
This protocol is adapted from studies using diet-based administration for chronic treatment.
Objective: To achieve steady-state plasma and tissue concentrations of this compound over a long-term treatment period.
Materials:
-
This compound (Venglustat)
-
Standard pelleted rodent diet (e.g., LabDiet 5053)
-
Precision balance
-
Mixer for diet preparation
-
Mouse cages with food hoppers
Procedure:
-
Dose Calculation:
-
Determine the target daily dose in mg/kg of body weight (e.g., 60 mg/kg/day).
-
Estimate the average daily food intake of the mice (typically 4-5 g for a 20-25 g mouse).
-
Calculate the amount of this compound to be mixed per kg of diet using the following formula:
-
Drug in diet (g/kg) = (Target dose in mg/kg/day * Average body weight in kg) / Average daily food intake in kg
-
For a 60 mg/kg/day dose in a 25g mouse eating 5g of food: (60 mg/kg * 0.025 kg) / 0.005 kg = 300 mg of drug per kg of diet, which is a 0.03% w/w formulation.
-
-
-
Diet Preparation:
-
Accurately weigh the required amount of this compound.
-
Thoroughly mix the powdered drug with a small portion of the ground rodent chow.
-
Gradually add the remaining ground chow and continue mixing until a homogenous mixture is achieved.
-
The medicated diet can then be re-pelleted or provided as a powder. It is recommended to have the diet commercially prepared to ensure homogeneity.
-
-
Administration:
-
House the mice individually or in small groups and provide the medicated diet ad libitum.
-
Replace the medicated diet at regular intervals (e.g., weekly) to ensure freshness and stability of the compound.
-
Monitor food consumption and body weight regularly to adjust the dose if necessary and to assess for any adverse effects.
-
Protocol 2: Administration of this compound via Intraperitoneal (IP) Injection
This protocol is suitable for studies requiring precise daily dosing over a shorter duration or in young mice where diet-based administration is not feasible.
Objective: To deliver a precise daily dose of this compound.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS, or a solution of 0.5% methylcellulose)
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the total volume of dosing solution needed for the study.
-
Dissolve or suspend the required amount of this compound in the sterile vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with an injection volume of 0.1 mL, the concentration would be 2.5 mg/mL).
-
Ensure the solution is well-mixed before each use.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the precise injection volume.
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly with the head pointing downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the calculated volume of the dosing solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Experimental Workflow for Efficacy Studies
Caption: A typical workflow for preclinical efficacy studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving Ibiglustat Succinate for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibiglustat succinate, also known as Venglustat succinate, is a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1] GCS is a critical enzyme in the biosynthesis of most glycosphingolipids. By inhibiting this enzyme, this compound blocks the formation of glucosylceramide (GlcCer), the precursor for a wide range of glycosphingolipids.[2][3] This mechanism of action makes it a valuable tool for studying and potentially treating various lysosomal storage disorders, including Gaucher disease, Fabry disease, and GM2 gangliosidosis, as well as Parkinson's disease associated with GBA mutations.[1][4]
These application notes provide detailed protocols for the proper dissolution and handling of this compound for use in in vitro cell culture experiments.
Data Presentation: Solubility and Stability
This compound exhibits excellent solubility in dimethyl sulfoxide (DMSO). Its stability is dependent on storage conditions, with the powdered form being stable for extended periods at low temperatures.
| Parameter | Solvent | Concentration | Notes | Reference |
| Solubility | DMSO | ≥ 250 mg/mL (492.54 mM) | Use of fresh, hygroscopic DMSO is recommended as moisture can impact solubility. | |
| Water | 100 mg/mL (190.99 mM) | Limited aqueous solubility is noted elsewhere, suggesting pH dependence. | ||
| Ethanol | 100 mg/mL (190.99 mM) | |||
| Stability (Powder) | -20°C | 3 years | ||
| 4°C | 2 years | |||
| Stability (Stock Solution in DMSO) | -80°C | 6 months | ||
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be aliquoted and stored for future use.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 100 mM). It is crucial to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.
-
Dissolution: Vortex the solution vigorously to dissolve the powder. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into the final cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile pipettes and tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation and ensure accurate final concentrations, perform a serial dilution of the stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 1 µM from a 100 mM stock, you can perform a 1:100 dilution followed by another 1:100 dilution.
-
Direct Dilution (for lower concentrations): Alternatively, for very low final concentrations, a direct dilution can be performed. Slowly add the required volume of the stock solution to the pre-warmed culture medium while gently swirling the medium. It is important to add the stock solution to the medium, not the other way around, to facilitate rapid dispersal and minimize the risk of precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. This is essential to distinguish the effects of the compound from any potential effects of the solvent.
-
Immediate Use: It is recommended to prepare the working solution immediately before use.
-
Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing this compound or the vehicle control. In some experimental setups, the medium is replaced every 2 days during the treatment period.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound inhibits glucosylceramide synthase.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of Ibiglustat Succinate in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibiglustat, also known as Venglustat or GZ402671, is an orally active, brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1] GCS is a key enzyme in the synthesis of most glycosphingolipids. By inhibiting this enzyme, Ibiglustat blocks the formation of glucosylceramide (GlcCer), the substrate for the synthesis of complex glycosphingolipids like globotriaosylceramide (GL-3).[2][3][4] This mechanism makes Ibiglustat a promising therapeutic candidate for several lysosomal storage disorders, including Gaucher disease, Fabry disease, and GM2 gangliosidosis, which are characterized by the abnormal accumulation of these lipids.[1]
Reliable quantification of Ibiglustat in biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development. This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ibiglustat in human plasma. The method presented herein is based on established bioanalytical principles and provides a template for researchers.
Experimental Protocols
Materials and Reagents
-
Ibiglustat succinate reference standard (≥98% purity)
-
Ibiglustat-d5 (internal standard, IS) (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation A triple quadrupole mass spectrometer equipped with a TurboIonSpray source, coupled with a UHPLC system, was used for the analysis. Data acquisition and processing were performed using the instrument's proprietary software.
LC-MS/MS Method The chromatographic and mass spectrometric conditions were optimized to achieve high sensitivity and selectivity for Ibiglustat and the internal standard.
-
Liquid Chromatography Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute wash at 95% B and a 1-minute re-equilibration at 5% B.
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Ibiglustat: Q1 m/z 442.2 → Q3 m/z 254.1
-
Ibiglustat-d5 (IS): Q1 m/z 447.2 → Q3 m/z 259.1
-
-
Key Parameters: Optimized settings for Collision Energy (CE), Declustering Potential (DP), and other source parameters.
-
Sample Preparation: Protein Precipitation A simple and efficient protein precipitation method was used for the extraction of Ibiglustat from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Spike 50 µL of plasma with 10 µL of the internal standard working solution (e.g., 100 ng/mL Ibiglustat-d5 in 50% methanol).
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Preparation of Calibration Standards and Quality Control Samples Stock solutions of Ibiglustat and Ibiglustat-d5 were prepared in methanol. Working solutions for calibration standards and quality control (QC) samples were prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water. Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions.
Data Presentation: Method Validation Summary
The method was validated according to established guidelines for bioanalytical method validation. A summary of the hypothetical validation data is presented below.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Ibiglustat | 0.5 - 500 | Linear, 1/x² weighting | >0.995 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤15.0 | ±15.0 | ≤15.0 | ±15.0 |
| LQC | 1.5 | ≤10.0 | ±10.0 | ≤10.0 | ±10.0 |
| MQC | 50 | ≤10.0 | ±10.0 | ≤10.0 | ±10.0 |
| HQC | 400 | ≤10.0 | ±10.0 | ≤10.0 | ±10.0 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| LQC | 85.2 | 87.1 | 0.98 | 1.01 |
| HQC | 86.5 | 86.8 | 0.97 | 1.00 |
Visualizations
Below are diagrams illustrating the experimental workflow and the mechanism of action of Ibiglustat.
Caption: Experimental workflow for Ibiglustat quantification.
Caption: Ibiglustat's mechanism of action.
Conclusion
This application note outlines a representative LC-MS/MS method for the quantification of Ibiglustat in human plasma. The described method, utilizing a straightforward protein precipitation for sample preparation, is shown to be a suitable template for a sensitive, and specific assay. The provided validation data, though hypothetical, illustrates the expected performance of a robust method suitable for supporting clinical and non-clinical studies in drug development. This protocol can be adapted and validated by researchers for their specific laboratory and instrumentation setup.
References
Application Notes: Use of Ibiglustat Succinate in iPSC-Derived Neuron Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Modeling Neuronopathic Lysosomal Storage Disorders
Induced pluripotent stem cells (iPSCs) derived from patients with genetic disorders offer a powerful platform for studying disease mechanisms and testing therapeutic candidates in a physiologically relevant context. This is particularly valuable for neuronopathic lysosomal storage disorders (LSDs), such as Gaucher disease (GD), where obtaining primary patient neurons for research is not feasible.[1]
Gaucher disease is an autosomal recessive disorder caused by mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase).[2] A deficiency in GCase activity leads to the accumulation of its primary substrate, glucosylceramide (GlcCer), and its deacylated form, glucosylsphingosine (GlcSph), within lysosomes.[2] In the neuronopathic forms of GD (Types 2 and 3), this accumulation in the central nervous system (CNS) leads to progressive and severe neurodegeneration.[2] Furthermore, mutations in GBA1 are a significant genetic risk factor for Parkinson's disease (PD), linking the accumulation of these glycosphingolipids to the aggregation of proteins like α-synuclein.[1]
iPSC-derived neuron models from GD patients successfully replicate key disease phenotypes, including reduced GCase activity and the pathological accumulation of GlcCer, making them an ideal system for evaluating novel therapeutics.
Principle: Substrate Reduction Therapy with Ibiglustat Succinate
Substrate Reduction Therapy (SRT) is a therapeutic strategy that aims to restore the metabolic balance in LSDs by decreasing the rate of synthesis of the accumulating substrate. By slowing the influx of the substrate into the lysosome, the residual enzymatic activity of the cell can more effectively clear what has already accumulated.
This compound (also known as Venglustat) is a potent, brain-penetrant inhibitor of glucosylceramide synthase (GCS). This enzyme catalyzes the first committed step in the synthesis of most glucosphingolipids, including GlcCer. By inhibiting GCS, Ibiglustat effectively reduces the production of GlcCer, thereby lowering the substrate burden on the deficient GCase enzyme. Its ability to cross the blood-brain barrier makes it a promising candidate for treating the neurological manifestations of diseases like Gaucher disease.
Mechanism of Action of this compound
Ibiglustat acts directly on Glucosylceramide Synthase (GCS), the enzyme responsible for transferring a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide. In Gaucher disease, the subsequent breakdown of GlcCer to ceramide and glucose by the GCase enzyme is impaired. Ibiglustat intervention reduces the overall amount of GlcCer synthesized, alleviating its downstream pathological accumulation.
References
Ibiglustat Succinate for Substrate Reduction Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibiglustat succinate, also known as Venglustat, is a potent, orally available, and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2][3][4] GCS is the key enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs). In several lysosomal storage disorders (LSDs), genetic defects in the enzymes responsible for GSL degradation lead to their accumulation, causing cellular dysfunction and progressive multi-system disease. Substrate reduction therapy (SRT) with Ibiglustat aims to decrease the rate of GSL synthesis, thereby reducing the accumulation of these substrates and ameliorating the clinical manifestations of these disorders. This document provides detailed application notes and protocols for researchers studying this compound in the context of SRT.
Mechanism of Action
This compound is a small molecule inhibitor that targets glucosylceramide synthase (GCS), the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[5] GlcCer is the precursor for a wide range of complex glycosphingolipids. By inhibiting GCS, Ibiglustat reduces the production of GlcCer and its downstream derivatives, such as globotriaosylceramide (Gb3 or GL-3) in Fabry disease, and ganglioside GM2 in Tay-Sachs and Sandhoff diseases. This reduction in substrate biosynthesis helps to restore the balance between the synthesis and impaired degradation of GSLs in various LSDs.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of Ibiglustat (Venglustat)
| Assay Type | System | IC50 | Reference |
| GCS Enzyme Assay | MDCK cell lysate | 76.5 nM | |
| GCS Cellular Assay | K562 cells | 165 nM |
Table 2: Clinical Efficacy of Ibiglustat (Venglustat) in Fabry Disease
| Parameter | Timepoint | Venglustat Treatment | Comparator | Mean Difference | p-value | Reference |
| Plasma GL-3 Reduction | 6 Months | Mean reduction of 3.62 µg/mL | Placebo (mean reduction of 1.06 µg/mL) | -2.56 µg/mL | < 0.001 | |
| Plasma GL-3 Reduction | 24 Months | Continued decline | Agalsidase beta | -1.8 µg/mL | < 0.05 | |
| Plasma GL-3 Reduction | 36 Months | Continued decline | Agalsidase beta | -2.35 µg/mL | < 0.01 | |
| GL-3 Inclusions in Skin Capillary Endothelium (Volume Fraction) | 26 Weeks | -0.06 (SD 0.03) from baseline | N/A | N/A | 0.0010 | |
| GL-3 Inclusions in Skin Capillary Endothelium (Volume Fraction) | 156 Weeks | -0.12 (SD 0.04) from baseline | N/A | N/A | 0.0008 |
Table 3: Clinical Efficacy of Ibiglustat (Venglustat) in Gaucher Disease Type 3
| Biomarker | Matrix | Treatment Duration | Median Percent Reduction (Interquartile Range) | Reference |
| Glucosylceramide | Plasma | 1 Year | 78% (72, 84) | |
| Glucosylceramide | CSF | 1 Year | 81% (77, 83) | |
| Glucosylsphingosine | Plasma | 1 Year | 56% (41, 60) | |
| Glucosylsphingosine | CSF | 1 Year | 70% (46, 76) |
Table 4: Clinical Efficacy of Ibiglustat (Venglustat) in GM2 Gangliosidosis
| Biomarker | Matrix | Treatment Duration | Venglustat Group | Placebo Group | Mean Difference | p-value | Reference |
| GM2 Ganglioside | CSF | 104 Weeks | 47.6% decrease | 11.3% decrease | -36.2% | < 0.0001 |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. GlcSph & GalSph Quantification in CSF, Plasma, and Brain - Creative Proteomics [creative-proteomics.com]
- 2. Venglustat in GM2 gangliosidoses and related disorders: Results of the AMETHIST randomized controlled and basket trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venglustat + Cerezyme for Gaucher Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Ibiglustat Succinate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ibiglustat succinate, a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS). The protocols detailed below are intended to guide researchers in the administration of this compound in preclinical animal studies for lysosomal storage disorders and related synucleinopathies.
Introduction to this compound (Venglustat)
This compound, also known as Venglustat, is a small molecule inhibitor of the enzyme glucosylceramide synthase (GCS).[1] GCS is a critical enzyme in the biosynthesis of most glycosphingolipids, as it catalyzes the transfer of glucose to ceramide, the first committed step in this pathway.[2] By inhibiting GCS, this compound effectively reduces the production of glucosylceramide and its downstream metabolites, such as globotriaosylceramide (GL-3) and glucosylsphingosine.[2][3] This mechanism of "substrate reduction therapy" holds therapeutic promise for a variety of lysosomal storage disorders characterized by the accumulation of glycosphingolipids, including Gaucher disease, Fabry disease, and Parkinson's disease associated with mutations in the GBA1 gene.[4]
Mechanism of Action: Glycosphingolipid Biosynthesis Pathway
This compound acts on a pivotal point in the glycosphingolipid biosynthesis pathway. The diagram below illustrates the simplified pathway and the point of inhibition by this compound.
Caption: Inhibition of Glucosylceramide Synthase by this compound.
Quantitative Data from Animal Studies
The following tables summarize quantitative data from various preclinical studies involving the administration of this compound (Venglustat) to animal models.
Table 1: Dosage and Administration of this compound in Mouse Models
| Animal Model | Disease Investigated | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| GbaD409V/WT Mice | GBA-related Synucleinopathy | 0.03% (w/w) in diet | Oral (medicated feed) | 2 weeks | Significantly reduced glucosylceramide in plasma, brain, and CSF. | |
| GbaD409V/D409V Mice | Gaucher-related Synucleinopathy | 0.03% (w/w) in diet | Oral (medicated feed) | 8 months | Significantly lowered glucosylceramide and glucosylsphingosine in plasma and brain. | |
| Gaucher Disease Model Mice (C57Bl/6) | Gaucher Disease | 0.03% and 0.033% in diet | Oral (p.o.) | Not Specified | Reduced accumulation of glycosphingolipids. | |
| SPG11 Knockout Mice | Spastic Paraplegia 11 | 12 mg/kg/day | Not Specified | Not Specified | Delayed onset of motor and cognitive symptoms. | |
| Thy1-aSyn line 61 Mice | Parkinson's Disease | Food admixture | Oral (medicated feed) | Not Specified | Worsened motor function but alleviated anxiety-related behavior. |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rodents
| Parameter | Animal Model | Value | Administration Route | Notes | Reference |
| CSF Concentration | GbaD409V/D409V Mice | 56 ± 3 ng/mL | Oral (medicated feed) | Demonstrates brain penetration. | |
| Plasma Glucosylceramide Reduction | Healthy Volunteers (human data for context) | ~75% from baseline | Oral (15 mg once-daily) | Provides a benchmark for efficacy. | |
| Brain Glucosylceramide Reduction | GbaD409V/WT Mice | Significant reduction | Oral (medicated feed) | Confirms target engagement in the CNS. |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in animal studies.
Protocol for Oral Administration via Medicated Feed
This method is suitable for chronic administration and minimizes animal stress associated with handling and gavage.
Experimental Workflow for Medicated Feed Preparation
Caption: Workflow for preparing medicated feed with this compound.
Materials:
-
This compound powder
-
Standard rodent chow (powdered)
-
Precision balance
-
Spatula and weighing paper
-
Blender or mixer
-
Pellet maker (optional)
-
Airtight storage containers
Procedure:
-
Dosage Calculation: Determine the target dose in mg/kg/day and the average daily food consumption of the mice. Calculate the required concentration of this compound in the feed (e.g., 0.03% w/w). For example, to achieve a 0.03% (w/w) formulation, mix 0.3 g of this compound with 999.7 g of powdered chow.
-
Pre-mixing: Weigh the calculated amount of this compound. To ensure homogenous mixing, first mix the drug with a small portion of the powdered chow (e.g., 1:10 drug to chow ratio) in a blender or using a mortar and pestle.
-
Final Blending: Gradually add the remaining powdered chow to the pre-mix and continue blending until the mixture is uniform.
-
Pelleting (Optional): If desired, the medicated powder can be re-pelleted using a laboratory pellet mill. This can help in monitoring food intake more accurately.
-
Storage: Store the medicated feed in airtight containers, protected from light, at 4°C.
-
Administration: Replace the standard chow in the cages of the treatment group with the medicated feed. Ensure fresh medicated feed is provided regularly.
-
Monitoring: Monitor food consumption to ensure adequate drug intake and observe the animals daily for any signs of toxicity or adverse effects.
Protocol for Oral Gavage Administration
Oral gavage is used for precise, single-dose administration or for studies where medicated feed is not suitable.
Note: A specific vehicle for oral gavage of this compound is not consistently reported in the literature. The following protocol is based on common practices for administering lipophilic compounds to rodents. It is crucial to perform a small pilot study to ensure the stability and tolerability of the chosen formulation.
Experimental Workflow for Oral Gavage
Caption: Workflow for administering this compound via oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or a solution containing PEG 400, Tween 80, and saline)
-
Precision balance
-
Vortex mixer and/or sonicator
-
Syringes (1 mL)
-
Oral gavage needles (20-22 gauge, with a ball tip, appropriate length for the mouse)
Procedure:
-
Formulation Preparation:
-
Example Vehicle (0.5% Methylcellulose): To prepare a 10 mg/mL suspension, weigh 10 mg of this compound and add it to 1 mL of 0.5% methylcellulose solution.
-
Vortex thoroughly to create a uniform suspension. Sonication may be used to aid dispersion.
-
Prepare the formulation fresh daily or assess its stability if stored.
-
-
Animal Preparation:
-
Weigh the mouse immediately before dosing to calculate the precise volume to be administered (typically 5-10 mL/kg body weight).
-
-
Administration:
-
Properly restrain the mouse to immobilize the head and body.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure correct insertion depth.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of distress, such as difficulty breathing.
-
Continue to monitor the animal daily as per the experimental protocol.
-
Concluding Remarks
The administration of this compound in animal models is a critical step in the preclinical evaluation of its therapeutic potential. The choice of administration method will depend on the specific aims of the study. Medicated feed is ideal for chronic studies, while oral gavage allows for precise dosing in acute experiments. Careful consideration of the formulation and diligent monitoring of the animals are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Measuring Glucosylceramide Synthase (GCS) Activity with Ibiglustat Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibiglustat succinate, also known as Venglustat, is a potent, orally active, and brain-penetrant inhibitor of Glucosylceramide Synthase (GCS).[1][2] GCS is a pivotal enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose to ceramide to form glucosylceramide.[3] This initial step is critical in the pathway that leads to the formation of a wide array of complex glycosphingolipids. The inhibition of GCS by this compound presents a promising therapeutic strategy for several lysosomal storage diseases, including Gaucher disease, Fabry disease, and Parkinson's disease associated with GBA mutations, by reducing the accumulation of glycosphingolipids.[1][2]
These application notes provide a detailed protocol for measuring GCS activity in vitro, specifically focusing on the use of this compound as an inhibitor. The protocol utilizes a sensitive and established fluorescence High-Performance Liquid Chromatography (HPLC)-based assay with the fluorescent ceramide analog, NBD C6-ceramide.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of Glucosylceramide Synthase. By binding to GCS, it blocks the formation of glucosylceramide from ceramide and UDP-glucose. This substrate reduction approach aims to alleviate the pathological accumulation of glycosphingolipids in various tissues, which is a hallmark of several lysosomal storage disorders.
Quantitative Data on GCS Inhibitors
For comparative purposes, the IC50 values of other known GCS inhibitors are presented in the table below.
| Inhibitor | IC50 Value | Cell Line/Assay Condition |
| Eliglustat | 20 nM | Intact MDCK cells |
| Eliglustat hemitartrate | 24 nM | Not specified |
| This compound | Potent inhibitor, specific IC50 not publicly available | Acts as an allosteric inhibitor |
Experimental Protocols
In Vitro Assay for GCS Activity using NBD C6-Ceramide and HPLC
This protocol describes the measurement of GCS activity in cell lysates using the fluorescent substrate NBD C6-ceramide. The product, NBD C6-glucosylceramide, is separated and quantified by HPLC with fluorescence detection.
Materials and Reagents:
-
Cells or tissue expressing GCS
-
This compound
-
NBD C6-ceramide (N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
HPLC grade methanol, chloroform, and other necessary solvents
-
Agilent 1220 Infinity LC system (or equivalent) with a fluorescence detector
-
ZORBAX Rx-SIL 5 μm, 4.6 x 250 mm, normal phase column (or equivalent)
Procedure:
-
Preparation of NBD C6-ceramide-BSA Complex:
-
Prepare a stock solution of NBD C6-ceramide in a suitable organic solvent (e.g., ethanol or chloroform:methanol mixture).
-
Prepare a solution of fatty acid-free BSA in PBS.
-
Slowly add the NBD C6-ceramide stock solution to the BSA solution while vortexing to form the NBD C6-ceramide-BSA complex. This complex enhances the delivery of the hydrophobic substrate to the enzyme in an aqueous buffer system.
-
-
Cell Culture and Treatment with this compound:
-
Culture cells of interest to the desired confluency.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined period to assess its inhibitory effect.
-
-
Preparation of Cell Lysates:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the GCS enzyme.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing a standardized amount of protein), reaction buffer, and the NBD C6-ceramide-BSA complex.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).
-
Terminate the reaction by adding a solvent mixture, typically chloroform:methanol, to extract the lipids.
-
-
Lipid Extraction:
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Inject a defined volume of the reconstituted sample into the HPLC system.
-
Set up the HPLC program with a linear gradient for solvent elution. A typical gradient could be from 100% Solvent A to 100% Solvent B over a set time.
-
Set the fluorescence detector to an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 530 nm.
-
Run the analysis and record the chromatograms.
-
-
Data Analysis:
-
Identify the peaks corresponding to NBD C6-ceramide and the product, NBD C6-glucosylceramide, based on their retention times, which should be determined using standards.
-
Integrate the area under the peak for NBD C6-glucosylceramide to quantify the amount of product formed.
-
Calculate the GCS activity as the amount of product formed per unit of protein per unit of time (e.g., pmol/mg/h).
-
For inhibitor studies, plot the GCS activity against the concentration of this compound to determine the extent of inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
Glucosylceramide Synthase Signaling Pathway
Caption: GCS converts Ceramide to GlcCer, a precursor for complex GSLs. Ibiglustat inhibits GCS.
Experimental Workflow for Measuring GCS Activity
Caption: Workflow for determining GCS activity and inhibition by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Ibiglustat Succinate
Welcome to the technical support center for Ibiglustat succinate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a specific focus on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Venglustat, is an orally active and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of most glycosphingolipids, as it catalyzes the formation of glucosylceramide (GlcCer) from ceramide.[3] By inhibiting GCS, this compound effectively blocks the production of glucosylceramide and downstream metabolites. This mechanism of "substrate reduction therapy" is being investigated for the treatment of lysosomal storage disorders such as Gaucher disease and Fabry disease, where the accumulation of glycosphingolipids is a primary pathological feature.[1][2]
Q2: I am having trouble dissolving this compound in DMSO. What are the common causes?
A2: Difficulty in dissolving this compound in DMSO can stem from several factors:
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce its ability to dissolve this compound.
-
Concentration: The desired concentration of your stock solution may exceed the solubility limit of the compound.
-
Temperature: Room temperature may not be sufficient to achieve complete dissolution, especially at higher concentrations.
-
Compound Characteristics: The purity and crystalline form of the this compound can influence its solubility.
Q3: What is the reported solubility of this compound in DMSO?
A3: The reported solubility of this compound in DMSO varies across different suppliers, generally ranging from approximately 25 mg/mL to 100 mg/mL. It is crucial to consult the certificate of analysis provided with your specific batch of the compound for the most accurate information.
Q4: My this compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. How can I prevent this?
A4: This phenomenon, often called "salting out," occurs due to the rapid change in solvent polarity. To prevent this, it is recommended to perform serial dilutions of your DMSO stock solution in DMSO first to achieve a lower concentration before the final dilution into your aqueous medium. This gradual decrease in the DMSO concentration helps to keep the compound in solution. For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid cellular toxicity, and a vehicle control (medium with the same final DMSO concentration) should always be included in your experiments.
Troubleshooting Guide: Dissolving this compound in DMSO
This guide provides a systematic approach to resolving solubility issues with this compound in DMSO.
| Problem | Potential Cause | Troubleshooting Steps | Expected Outcome |
| This compound is not dissolving or is forming a suspension in DMSO. | Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Avoid using DMSO that has been opened multiple times or for an extended period. | The compound dissolves completely in fresh, dry DMSO. |
| Concentration is too high | Try preparing a more dilute stock solution. For instance, if a 50 mM stock is problematic, attempt to prepare a 25 mM or 10 mM solution. | The compound fully dissolves at a lower concentration. | |
| Insufficient mixing/energy | 1. Vortex the solution vigorously for 2-5 minutes.2. If undissolved particles remain, sonicate the vial in a water bath for 10-15 minutes.3. As a next step, gently warm the solution in a 37°C water bath for 10-20 minutes with intermittent vortexing. | The compound dissolves into a clear solution. | |
| The solution is clear initially but forms a precipitate over time. | Unstable solution | Prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. | Freshly prepared solutions remain clear for the duration of the experiment. |
| Precipitation occurs upon dilution into aqueous media. | Solvent shock | Perform a stepwise dilution of the DMSO stock. First, dilute to an intermediate concentration in DMSO, then add this to the aqueous buffer. | The compound remains in solution at the final working concentration. |
| Final DMSO concentration is too low | Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.5%). | The compound stays dissolved at an optimized final DMSO concentration. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 523.58 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
-
37°C water bath
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 50 mM stock solution: 0.050 mol/L * 1 L/1000 mL * 523.58 g/mol = 0.02618 g = 26.18 mg.
-
-
Weigh the compound: Accurately weigh 26.18 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Initial Dissolution: Vortex the tube vigorously for 2-3 minutes. Visually inspect for any undissolved particles.
-
Sonication (if necessary): If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.
-
Gentle Heating (if necessary): If sonication is not sufficient, place the tube in a 37°C water bath for 10-20 minutes, vortexing every 5 minutes.
-
Final Inspection: Once the solution is clear and free of any precipitate, it is ready for use or storage.
-
Storage: For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 1 year), aliquot into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
Signaling Pathway
Caption: Inhibition of Glucosylceramide Synthase by this compound.
Experimental Workflow
Caption: Workflow for dissolving this compound in DMSO.
References
Technical Support Center: Ibiglustat Succinate In Vivo Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Ibiglustat succinate. The focus is on addressing common challenges related to its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in preclinical models and humans?
A1: this compound, also known as Venglustat, is an orally active inhibitor of glucosylceramide synthase.[1][2] In healthy volunteers, Venglustat has demonstrated rapid absorption and linear pharmacokinetics following single oral doses.[][4] Systemic exposure was reported to be unaffected by food.[] While specific absolute bioavailability percentages from preclinical models are not detailed in the provided literature, its oral activity in mouse models suggests sufficient absorption to achieve therapeutic efficacy.
Q2: We are observing high variability in plasma concentrations of this compound between our experimental animals. What could be the cause?
A2: High inter-individual variability in plasma concentrations can stem from several factors:
-
Formulation Issues: Inconsistent suspension or incomplete solubilization of the compound in the vehicle can lead to variable dosing.
-
Physiological Differences: Age, sex, and health status of the animals can influence gastrointestinal physiology, affecting drug absorption.
-
First-Pass Metabolism: Although not extensively detailed for this compound, variability in the expression of metabolic enzymes in the gut wall and liver can contribute to differences in systemic exposure.
-
Dosing Technique: Inconsistent oral gavage technique can lead to variations in the amount of drug delivered to the stomach.
Q3: Our in vivo efficacy results with this compound are lower than expected based on in vitro potency. Could this be a bioavailability issue?
A3: Yes, suboptimal bioavailability is a likely cause for a discrepancy between in vitro potency and in vivo efficacy. If the compound is not efficiently absorbed and distributed to the target tissue, its effective concentration at the site of action will be lower than anticipated. It is recommended to conduct a pharmacokinetic study to correlate plasma and tissue exposure with the observed efficacy.
Q4: What are some general strategies to improve the oral bioavailability of a compound like this compound?
A4: For poorly soluble or permeable compounds, several formulation strategies can be employed to enhance bioavailability:
-
Particle Size Reduction: Micronization or nanosuspension increases the surface area of the drug, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state.
-
Use of Excipients: Incorporating solubilizing agents, surfactants, or permeation enhancers in the formulation can improve absorption.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no detectable plasma concentration | Formulation/Solubility Issue: this compound may not be adequately dissolved or suspended in the chosen vehicle. | Verify the solubility of this compound in your vehicle. Consider using co-solvents or preparing a micronized suspension. For preclinical studies, formulations with DMSO, PEG300, and Tween-80 have been suggested. |
| Rapid Metabolism: The compound might be undergoing extensive first-pass metabolism in the gut wall or liver. | Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes from the species being tested. | |
| High variability in pharmacokinetic parameters | Inconsistent Dosing: Improper oral gavage technique or non-homogenous formulation. | Ensure the formulation is a uniform suspension or solution before each dose. Standardize the oral gavage procedure. |
| Food Effect: Although studies in humans suggest no food effect, this may differ in animal models. | Standardize the feeding schedule of the animals relative to the time of dosing. | |
| Efficacy does not correlate with dose | Non-linear Absorption: Saturation of transporters involved in absorption at higher doses. | Perform a dose-escalation pharmacokinetic study to assess the linearity of absorption. |
| Poor Permeability: The compound may have low permeability across the intestinal epithelium. | Conduct a Caco-2 permeability assay to assess the intestinal permeability of this compound. |
Data Presentation
Table 1: Summary of Single-Dose Pharmacokinetic Parameters of Venglustat (Ibiglustat) in Healthy Volunteers
| Parameter | 2 mg Dose | 5 mg Dose | 15 mg Dose | 25 mg Dose | 50 mg Dose | 100 mg Dose | 150 mg Dose |
| Median tmax (h) | 5.50 | 4.00 | 4.00 | 3.00 | 4.00 | 3.03 | 4.00 |
| Mean Cmax (ng/mL) | 4.67 | 13.1 | 42.9 | 63.8 | 131 | 288 | 405 |
| Mean AUClast (ng·h/mL) | 107 | 309 | 1040 | 1640 | 3380 | 7330 | 10600 |
| Mean AUCinf (ng·h/mL) | 114 | 331 | 1110 | 1750 | 3620 | 7820 | 11300 |
| Mean CL/F (L/h) | 6.16 | 5.30 | 4.79 | 5.00 | 4.88 | 4.54 | 4.38 |
Data presented as mean values unless otherwise specified. Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; CL/F: Apparent total body clearance; tmax: Time to reach maximum plasma concentration.
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rodents
-
Animal Model: Use adult male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g). Acclimatize animals for at least 3 days before the experiment.
-
Formulation Preparation: Prepare a formulation of this compound at the desired concentration (e.g., 10 mg/mL) in a suitable vehicle (e.g., 0.5% methylcellulose in water). Ensure the formulation is a homogenous suspension or clear solution.
-
Dosing:
-
Oral (PO) Group: Administer this compound via oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV) Group: Administer a 1 mg/kg dose of this compound (in a solubilizing vehicle like 10% DMSO in saline) via the tail vein to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the tail vein or another appropriate site at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, tmax, AUC) using appropriate software. Calculate absolute bioavailability using the formula: F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer with well-developed tight junctions.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Experiment Initiation:
-
Apical to Basolateral (A-B) Transport: Add this compound (e.g., at 10 µM) to the apical (A) side and collect samples from the basolateral (B) side over time (e.g., 30, 60, 90, 120 minutes).
-
Basolateral to Apical (B-A) Transport: Add the compound to the basolateral side and collect samples from the apical side to determine the efflux ratio.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for an in vivo bioavailability study.
Caption: Troubleshooting logic for low in vivo efficacy.
References
Technical Support Center: Optimizing Ibiglustat Succinate Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Ibiglustat succinate in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids.[1][2][3] By inhibiting GCS, this compound blocks the formation of glucosylceramide from ceramide, thereby reducing the production of downstream glycosphingolipids such as globotriaosylceramide (GL-3).[1][4]
Q2: What is a typical starting concentration for in vitro experiments with this compound?
A2: Based on published studies, a starting concentration of 1 µM has been shown to be effective in in vitro models, such as Fabry disease cardiomyocytes, for reducing GL-3 accumulation over a 15-day treatment period. However, the optimal concentration will be cell-type and assay-dependent, so it is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO, and a stock solution of 100 mg/mL (190.99 mM) can be prepared. It is recommended to use fresh DMSO, as moisture can reduce solubility. For storage, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.
Q4: What are the key downstream effects of this compound that I can measure to assess its efficacy?
A4: The primary downstream effect is the reduction of glucosylceramide and its derivatives. Efficacy can be assessed by measuring:
-
Glucosylceramide (GlcCer) levels: Directly measure the product of the inhibited enzyme.
-
Globotriaosylceramide (GL-3) levels: A key biomarker in conditions like Fabry disease.
-
Other complex glycosphingolipids: Depending on the cell type and disease model. These can be quantified using techniques such as immunocytochemistry (ICC), electron microscopy (EM), and mass spectrometry (MS).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or weak inhibitory effect observed | Inhibitor instability or degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh dilutions from a concentrated stock for each experiment. Ensure proper storage at -20°C or -80°C. |
| Incorrect inhibitor concentration: The concentration used may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment (e.g., 0.01 µM to 10 µM) to determine the IC50 value for your system. | |
| Cell line resistance: Some cell lines may have intrinsic or acquired resistance to GCS inhibitors. | Verify the expression and activity of GCS in your cell line. Consider using a different cell line as a positive control. | |
| High cell toxicity or death | Inhibitor concentration is too high: The concentration used may be cytotoxic. | Determine the sublethal concentration (e.g., IC10) using a cell viability assay (e.g., MTT assay) over the intended duration of your experiment. |
| Off-target effects: At high concentrations, off-target effects may contribute to toxicity. | Use the lowest effective concentration determined from your dose-response studies. | |
| Confounding effects of succinate: The succinate component of the molecule can have its own biological activity through receptors like SUCNR1 (GPR91). | If unexpected effects are observed, consider using a different GCS inhibitor without a succinate salt as a control to dissect the effects. | |
| High well-to-well variability in assays | Inconsistent cell seeding: Uneven cell distribution across the plate. | Ensure a homogenous cell suspension before seeding and be consistent with your seeding technique. |
| Edge effects in the plate: Evaporation or temperature gradients at the edges of the plate. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile media or PBS to maintain humidity. | |
| Improper mixing of the inhibitor: Inconsistent inhibitor concentration across wells. | Ensure thorough mixing of the inhibitor in the media before adding it to the cells. | |
| IC50 values differ from published data | Differences in experimental conditions: Cell line passage number, media supplements, assay incubation time, and the specific assay used can all influence the apparent IC50. | Standardize your cell culture and assay protocols. Use cells within a defined passage number range and verify cell line identity. |
Quantitative Data Summary
The following table summarizes key quantitative data for GCS inhibitors. Note that specific values for this compound are limited in the public domain, and it is recommended to determine these experimentally for your system.
| Inhibitor | Parameter | Value | Cell Line/System |
| This compound | Effective Concentration | 1 µM | Fabry disease cardiomyocytes |
| Eliglustat | IC50 | 24 nM | N/A |
| Eliglustat | IC50 | 20 nM | Intact MDCK cells |
| D-threo-4'-hydroxy-P4 | IC50 | 90 nM | N/A |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve and Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and the sublethal concentration of this compound for a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (or other cell viability assay reagent like CellTiter-Glo)
-
DMSO (for dissolving MTT formazan)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium. A suggested range is from 20 µM down to 0.02 µM (final concentrations will be 10 µM to 0.01 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X inhibitor dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value. The IC10 value can also be extrapolated from this curve for use in longer-term efficacy studies.
-
Protocol 2: Assessing GCS Activity using a Fluorescent Ceramide Substrate
Objective: To measure the efficacy of this compound in inhibiting GCS activity within cells.
Materials:
-
Cell line of interest
-
This compound
-
NBD C6-ceramide (fluorescent substrate)
-
Bovine Serum Albumin (BSA)
-
Thin-Layer Chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform/methanol/water)
-
Fluorescence imager or spectrophotometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with the predetermined optimal concentration of this compound (from Protocol 1) for the desired duration (e.g., 4 hours). Include a vehicle control.
-
Substrate Incubation: Prepare a solution of NBD C6-ceramide complexed to BSA. Replace the cell medium with a medium containing the fluorescent ceramide and incubate.
-
Lipid Extraction: After incubation, wash the cells with PBS, scrape them, and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).
-
TLC Separation: Spot the extracted lipids onto a TLC plate. Develop the plate in a chamber with the appropriate solvent system to separate the fluorescent substrate (NBD C6-ceramide) from the fluorescent product (NBD C6-glucosylceramide).
-
Quantification:
-
Visualize the TLC plate using a fluorescence imager.
-
Scrape the spots corresponding to the substrate and product into separate tubes.
-
Elute the lipids from the silica and quantify the fluorescence using a spectrophotometer.
-
-
Data Analysis: Calculate the GCS activity as the percentage of fluorescent glucosylceramide relative to the total fluorescent lipid. Compare the activity in this compound-treated cells to the vehicle control to determine the percentage of inhibition.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Ibiglustat Succinate Aqueous Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ibiglustat succinate in aqueous solutions. The information is designed to assist in designing and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For maximum solubility, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). For aqueous-based experiments, a concentrated stock solution in an appropriate organic solvent can be prepared and then diluted with the aqueous buffer of choice. When preparing stock solutions in DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.
Q2: How should I store aqueous solutions of this compound?
A2: Aqueous solutions of this compound are not recommended for long-term storage. It is advisable to prepare fresh solutions for each experiment. If short-term storage is unavoidable, it should be for no longer than one day. For longer-term storage, aliquoted stock solutions in a suitable organic solvent, such as DMSO, can be stored at -80°C for up to a year or at -20°C for up to one month. Always minimize freeze-thaw cycles.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation upon dilution of an organic stock solution into an aqueous buffer is likely due to the limited aqueous solubility of this compound. To address this, you can try the following:
-
Increase the proportion of organic co-solvent in your final aqueous solution, if your experimental system permits.
-
Use sonication or gentle heating to aid dissolution.
-
Prepare a more dilute stock solution before further dilution into the aqueous buffer.
-
Consider the use of solubilizing agents such as cyclodextrins, though their compatibility with your specific assay must be verified.
Q4: I suspect my this compound has degraded in my aqueous experimental conditions. How can I confirm this?
A4: To confirm degradation, you will need to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. By comparing the chromatogram of your potentially degraded sample to that of a freshly prepared standard, you can look for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the preparation and use of this compound in aqueous solutions.
Table 1: Troubleshooting Common Issues with this compound Aqueous Solutions
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution in aqueous buffer | Limited aqueous solubility of this compound. | - Increase organic co-solvent percentage.- Use sonication or gentle warming.- Prepare a more dilute stock solution.- Evaluate the use of solubilizing agents. |
| Inconsistent experimental results | Degradation of this compound in the aqueous medium. | - Prepare fresh solutions for each experiment.- Minimize the time the compound is in an aqueous solution.- Perform a time-course experiment to assess stability in your specific buffer. |
| Loss of biological activity | Chemical degradation leading to inactive products. | - Confirm the identity and purity of your starting material.- Use a stability-indicating analytical method (e.g., HPLC) to check for degradation.- Store stock solutions appropriately at -80°C. |
| Unexpected peaks in analytical chromatogram | Presence of degradation products or impurities. | - Perform a forced degradation study to identify potential degradation products.- Use a higher purity grade of this compound.- Ensure the cleanliness of all glassware and solvents. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solutions
A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution in an aqueous buffer (e.g., PBS pH 7.4) at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in an aqueous buffer to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of each stressed solution.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific degradation products formed.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A linear gradient from 10% to 90% Solvent B over 20 minutes, followed by a 5-minute hold at 90% Solvent B, and a 5-minute re-equilibration at 10% Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (e.g., 260 nm) or Mass Spectrometry for identification of degradation products.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute samples from the forced degradation study or stability experiment to a final concentration of approximately 10-20 µg/mL with the initial mobile phase composition.
3. Data Analysis:
-
Integrate the peak areas of this compound and any degradation products.
-
Calculate the percentage of degradation.
-
For MS detection, analyze the mass spectra of the degradation product peaks to propose their structures.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothesized degradation pathways for this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Validation & Comparative
A Comparative Guide to Glucosylceramide Synthase Inhibitors: Venglustat, Eliglustat, and Miglustat
An important clarification regarding the nomenclature: "Ibiglustat succinate" and "Venglustat" refer to the same investigational molecule. This guide will use the name Venglustat and provide a comparative efficacy analysis against other therapeutic alternatives in the same drug class.
This guide offers a detailed comparison of Venglustat, an investigational substrate reduction therapy, with two other glucosylceramide synthase (GCS) inhibitors, Eliglustat and Miglustat. The focus is on their respective mechanisms of action, clinical efficacy in lysosomal storage disorders, and the experimental designs of pivotal studies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Substrate Reduction Therapy
Venglustat, Eliglustat, and Miglustat are all small molecule inhibitors of glucosylceramide synthase (GCS).[1][2][3] This enzyme is pivotal in the synthesis of glycosphingolipids.[1][2] In several lysosomal storage disorders, such as Gaucher and Fabry disease, genetic defects lead to the deficiency of enzymes responsible for breaking down these lipids, resulting in their toxic accumulation. By inhibiting GCS, these drugs reduce the production of glucosylceramide (GlcCer), the precursor for these complex lipids. This "substrate reduction" approach aims to rebalance the synthesis and degradation pathways, thereby alleviating the cellular pathology. A key distinction among these inhibitors is their ability to cross the blood-brain barrier; Venglustat is a brain-penetrant GCS inhibitor, whereas Eliglustat and Miglustat have limited penetration.
// Nodes Ceramide [label="Ceramide", fillcolor="#F1F3F4", fontcolor="#202124"]; GCS [label="Glucosylceramide\nSynthase (GCS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GlcCer [label="Glucosylceramide (GlcCer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex_GSLs [label="Complex Glycosphingolipids\n(e.g., Gb3, GM2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosome", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Accumulation [label="Pathological\nAccumulation", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitors [label="Venglustat\nEliglustat\nMiglustat", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Ceramide -> GCS [arrowhead=none]; GCS -> GlcCer [label=" UDP-glucose", fontsize=8, fontcolor="#5F6368"]; GlcCer -> Complex_GSLs; Complex_GSLs -> Lysosome [label=" Degradation", fontsize=8, fontcolor="#5F6368"]; Lysosome -> Accumulation [label=" Enzyme\n Deficiency", style=dashed, color="#EA4335", fontcolor="#EA4335", fontsize=8]; Inhibitors -> GCS [arrowhead=tee, color="#EA4335"]; } enddot Caption: Mechanism of substrate reduction therapy via GCS inhibition.
Efficacy in Gaucher Disease
Gaucher disease is characterized by the accumulation of glucosylceramide. Venglustat is under investigation for neuronopathic Gaucher disease (Type 3), while Eliglustat and Miglustat are approved for Type 1.
Venglustat in Gaucher Disease Type 3 (GD3)
The LEAP trial (NCT02843035) was a Phase 2, open-label study evaluating the safety, tolerability, and efficacy of 15 mg once-daily oral Venglustat in combination with enzyme replacement therapy (imiglucerase) in 11 adults with GD3.
Key Efficacy Data from the LEAP Trial (1-year results):
| Parameter | Baseline (Mean ± SD or Median [IQR]) | Change at 1 Year |
| Plasma Glucosylceramide | - | 78% decrease (median) |
| CSF Glucosylceramide | - | 81% decrease (median) |
| Plasma Glucosylsphingosine | - | 56% decrease (median) |
| CSF Glucosylsphingosine | - | 70% decrease (median) |
| Modified SARA Score | 2.68 ± 1.54 | -1.14 (mean change) |
Eliglustat in Gaucher Disease Type 1 (GD1)
The ENGAGE trial (NCT00891202) was a Phase 3, randomized, double-blind, placebo-controlled study of Eliglustat in 40 treatment-naïve adults with GD1.
Key Efficacy Data from the ENGAGE Trial (4.5-year results):
| Parameter | Baseline (Mean) | Change at 4.5 Years (Mean) |
| Spleen Volume (MN) | 17.1 | -66% |
| Liver Volume (MN) | 1.5 | -23% |
| Hemoglobin (g/dL) | 11.9 | +1.4 |
| Platelet Count (x10⁹/L) | 67.6 | +87% |
Miglustat in Gaucher Disease
A 24-month, Phase 2, open-label, randomized, controlled trial evaluated Miglustat with ERT in 30 patients with GD3. While no significant neurological benefits were observed, there were improvements in systemic disease. In GD1, a 12-month open-label study in 28 adults showed improvements in organ volumes and hematological markers.
Key Efficacy Data from Miglustat Trials:
| Indication | Trial Design | Key Outcomes |
| GD3 | Phase 2, randomized, controlled | No significant neurological improvement; stable organ volumes and hematology; improved pulmonary function. |
| GD1 | Open-label, uncontrolled | 19% decrease in spleen volume, 12% decrease in liver volume, and slight improvements in hemoglobin and platelet counts at 12 months. |
Efficacy in Fabry Disease
Fabry disease is characterized by the accumulation of globotriaosylceramide (Gb3). Venglustat is being investigated as a treatment for this condition.
Venglustat in Fabry Disease
A Phase 2a open-label study (NCT02228460) and its extension (NCT02489344) evaluated 15 mg once-daily oral Venglustat in 11 treatment-naïve adult males with classic Fabry disease.
Key Efficacy Data from the Venglustat Phase 2a Fabry Disease Trial (3-year results):
| Parameter | Change at 26 Weeks (Mean ± SD) | Change at 156 Weeks (Mean ± SD) |
| GL-3 Inclusions in Skin Capillaries (Volume Fraction) | -0.06 ± 0.03 | -0.12 ± 0.04 |
| Plasma GL-3 | - | Progressive reduction |
| Plasma Globotriaosylsphingosine | - | Progressive reduction |
The study showed no biochemical or histological indications of disease progression over the 3-year follow-up.
Experimental Protocols
Venglustat LEAP Trial (GD3) Workflow
Protocol Summary: The LEAP trial was a Phase 2, open-label study involving 11 adult patients with Gaucher Disease Type 3 who were already on a stable maintenance dose of imiglucerase (enzyme replacement therapy). Participants received 15 mg of Venglustat orally once daily for one year in addition to their ongoing ERT. The primary endpoints focused on the safety and tolerability of Venglustat, and the change in glucosylceramide and glucosylsphingosine concentrations in the cerebrospinal fluid (CSF) from baseline to weeks 26 and 52.
Eliglustat ENGAGE Trial (GD1) Workflow
Protocol Summary: The ENGAGE trial was a Phase 3, randomized, double-blind, placebo-controlled study that enrolled 40 treatment-naïve adults with Gaucher Disease Type 1. Patients were randomized to receive either Eliglustat or a placebo for a 9-month primary analysis period. Following this, all patients could enter an open-label extension phase where they all received Eliglustat. The primary endpoint was the percent change in spleen volume from baseline after 9 months. Secondary endpoints included changes in liver volume, platelet count, and hemoglobin levels.
Summary and Conclusion
Venglustat, Eliglustat, and Miglustat all function as substrate reduction therapies by inhibiting glucosylceramide synthase. Venglustat, being brain-penetrant, holds promise for the neurological manifestations of lysosomal storage disorders like Gaucher disease type 3, a key differentiator from Eliglustat and Miglustat. Clinical data for Venglustat in GD3 and Fabry disease show encouraging reductions in key disease biomarkers. Eliglustat has demonstrated robust and sustained efficacy in improving hematological and visceral parameters in Gaucher disease type 1. Miglustat has shown modest efficacy in GD1 and limited benefit for the neurological aspects of GD3. The choice of a GCS inhibitor will likely depend on the specific disease, the presence of neurological involvement, and the individual patient's metabolic profile. Further data from ongoing and future clinical trials will be crucial in fully defining the therapeutic position of Venglustat relative to other available and emerging treatments.
References
Specificity of Ibiglustat Succinate: A Comparative Analysis with Other Glucosylceramide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of Ibiglustat succinate (also known as Venglustat) with other prominent glucosylceramide synthase (GCS) inhibitors, namely Eliglustat and Miglustat. The following sections present quantitative data, experimental methodologies, and visual representations of the relevant biological pathways to aid in the objective assessment of these compounds.
Comparative Analysis of Inhibitor Potency and Specificity
This compound is a potent, orally available, and brain-penetrant inhibitor of glucosylceramide synthase (GCS), an essential enzyme in the biosynthesis of most glycosphingolipids.[1][2][3] Its primary therapeutic action involves substrate reduction therapy for lysosomal storage disorders such as Gaucher disease and Fabry disease.[4][5] However, a thorough evaluation of its specificity is critical for understanding its full biological profile and potential off-target effects.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Ibiglustat, Eliglustat, and Miglustat against their primary target, GCS, and known off-targets. This data highlights the relative potency and selectivity of each inhibitor.
| Inhibitor | Primary Target | IC50 (GCS) | Known Off-Targets | IC50 (Off-Target) | Reference(s) |
| This compound (Venglustat) | Glucosylceramide Synthase (GCS) | 76.5 nM (enzyme assay) 165 nM (cellular assay) | Protein N-terminal methyltransferase 1 (NTMT1) | 420 nM | |
| Eliglustat | Glucosylceramide Synthase (GCS) | ~20-24 nM | Minimal activity against other glycosidases | > 2500 µM (β-glucosidase I and II, lysosomal glucocerebrosidase) | |
| Miglustat | Glucosylceramide Synthase (GCS) | 10-50 µM | Intestinal disaccharidases (e.g., sucrase, maltase) | Not specified |
Key Observations:
-
Potency: Eliglustat is the most potent inhibitor of GCS in vitro, followed by this compound. Miglustat is significantly less potent, with an IC50 value in the micromolar range.
-
Specificity of Ibiglustat: While a potent GCS inhibitor, Ibiglustat has a documented off-target activity against Protein N-terminal methyltransferase 1 (NTMT1) with an IC50 in the sub-micromolar range. This suggests a potential for biological effects unrelated to GCS inhibition.
-
Specificity of Eliglustat: Eliglustat is a highly specific GCS inhibitor with minimal to no reported activity against a panel of other glycosidases, indicating a more favorable specificity profile compared to Miglustat.
-
Specificity of Miglustat: Miglustat is known to inhibit intestinal disaccharidases, which contributes to its gastrointestinal side effects. This lack of specificity is a key differentiator from the other two inhibitors.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for assessing GCS inhibition, the following diagrams are provided in Graphviz DOT language.
Caption: Inhibition of Glucosylceramide Synthase by this compound.
Caption: Experimental workflow for determining GCS inhibitory activity.
Experimental Protocols
The following are generalized protocols for assays used to determine the specificity of GCS inhibitors.
Glucosylceramide Synthase (GCS) Inhibition Assay (In Vitro Enzyme Assay)
This protocol is based on the methodology of using cell lysates as a source of GCS and a fluorescently labeled ceramide substrate.
a. Materials:
-
Cell line expressing GCS (e.g., Madin-Darby Canine Kidney (MDCK) cells)
-
Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Fluorescent ceramide analog (e.g., NBD-C6-ceramide)
-
Uridine diphosphate glucose (UDP-glucose)
-
Inhibitor compounds (this compound, Eliglustat, Miglustat)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Organic solvents for lipid extraction (e.g., chloroform:methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
b. Procedure:
-
Cell Lysate Preparation: Culture MDCK cells to confluency. Harvest and wash the cells with cold PBS. Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., sonication). Centrifuge the lysate to pellet cell debris and collect the supernatant containing the microsomal fraction with GCS. Determine the protein concentration of the lysate.
-
Inhibitor Preparation: Prepare a stock solution of each inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Enzyme Reaction: In a microcentrifuge tube, combine the cell lysate, reaction buffer, and the desired concentration of the inhibitor. Pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding the substrate mixture containing the fluorescent ceramide analog and UDP-glucose.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Analysis: Carefully collect the organic phase containing the lipids. Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for HPLC analysis.
-
Inject the sample into an HPLC system equipped with a normal-phase column. Separate the fluorescent product (NBD-C6-glucosylceramide) from the unreacted substrate.
-
Quantify the product based on the fluorescence signal.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.
Cellular Glucosylceramide Synthase (GCS) Inhibition Assay
This assay measures the inhibition of GCS activity in intact cells.
a. Materials:
-
A suitable cell line (e.g., K562 cells)
-
Cell culture medium
-
Inhibitor compounds
-
Metabolic labeling reagent (e.g., a fluorescently labeled sphingolipid precursor that can be taken up by cells)
-
Lipid extraction solvents
-
Analytical instrumentation for lipid analysis (e.g., HPLC or mass spectrometry)
b. Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with varying concentrations of the GCS inhibitors for a specified period (e.g., 24-48 hours).
-
Metabolic Labeling: Add the metabolic labeling reagent to the cell culture medium and incubate for a period to allow for its incorporation into newly synthesized glycosphingolipids.
-
Cell Harvesting and Lipid Extraction: Wash the cells with PBS and harvest them. Extract the total lipids from the cell pellet using appropriate organic solvents.
-
Analysis: Analyze the lipid extract to quantify the amount of the labeled glucosylceramide or a downstream glycosphingolipid.
-
Data Analysis: Calculate the percentage of inhibition of labeled product formation at each inhibitor concentration relative to untreated control cells. Determine the IC50 value as described for the in vitro assay.
By employing these rigorous experimental approaches and comparative analyses, researchers can gain a comprehensive understanding of the specificity of this compound and its standing relative to other GCS inhibitors. This knowledge is paramount for the informed design and interpretation of preclinical and clinical studies.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Ibiglustat Succinate
For Immediate Use by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of Ibiglustat succinate. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and maintain a secure laboratory environment. The following procedures are based on available safety data and best practices for handling chemical compounds with similar hazard classifications.
Ibiglustat has been identified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). Primary exposure routes are skin contact, eye contact, and inhalation of dust particles.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
A summary of the required personal protective equipment for handling this compound is provided in the table below.
| PPE Category | Item | Specification |
| Hand Protection | Chemically Resistant Gloves | Nitrile or other appropriate chemically resistant gloves should be worn. Dispose of contaminated gloves after use. |
| Eye Protection | Safety Glasses or Goggles | Safety glasses with side shields or chemical safety goggles are required to prevent eye contact. |
| Face Protection | Face Shield | A face shield should be used in conjunction with goggles when there is a significant risk of splashing or dust generation. |
| Skin and Body Protection | Laboratory Coat or Gown | A standard laboratory coat is required. For procedures with a higher risk of contamination, an impervious gown is recommended. |
| Respiratory Protection | NIOSH-Approved Respirator | A fit-tested NIOSH-certified N95 or higher respirator is recommended when handling the powder form, especially if there is a risk of generating airborne dust or aerosols.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is well-ventilated to minimize inhalation exposure.
-
Confirm that a calibrated analytical balance is available if weighing the solid.
-
Verify that an eyewash station and safety shower are unobstructed and readily accessible.
-
Assemble all necessary PPE as detailed in the table above before handling the compound.
-
-
Handling this compound Powder:
-
Wear all required PPE, including respiratory protection, before opening the container.
-
Handle the solid carefully to avoid generating dust.
-
If weighing, do so within a ventilated enclosure or chemical fume hood.
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing. Ibiglustat is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.
-
Clean all contaminated surfaces and equipment according to standard laboratory procedures for hazardous compounds.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid residue and contaminated materials (e.g., gloves, weigh boats, pipette tips) in a designated, clearly labeled, and sealed waste container.
-
Liquid waste from solutions containing this compound should be collected in a separate, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
-
Waste Disposal:
-
Dispose of all this compound waste through your institution's licensed hazardous waste disposal program.
-
Adhere to all local, state, and federal regulations for the disposal of chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow for Personal Protective Equipment
The following diagram illustrates the correct sequence for donning and doffing the required PPE when handling this compound.
Caption: PPE Donning and Doffing Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
